2-Hydrazinyl-4,6-dimethoxypyrimidine
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(4,6-dimethoxypyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-11-4-3-5(12-2)9-6(8-4)10-7/h3H,7H2,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKILCAADKPWDID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NN)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50560806 | |
| Record name | 2-Hydrazinyl-4,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13223-30-8 | |
| Record name | 2-Hydrazinyl-4,6-dimethoxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50560806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Thermodynamic and Synthetic Profiling of 2-Hydrazinyl-4,6-dimethoxypyrimidine: A Technical Guide
Executive Summary
2-Hydrazinyl-4,6-dimethoxypyrimidine (CAS: 13223-30-8) is a critical heterocyclic building block, predominantly utilized in the synthesis of highly active sulfonylurea herbicides (e.g., azimsulfuron, imazosulfuron) and advanced pharmaceutical APIs. For researchers and drug development professionals, the melting point of this intermediate is not merely a physical constant; it is a primary, self-validating quality attribute that dictates the success of downstream coupling reactions.
This whitepaper provides an in-depth technical analysis of the crystal lattice dynamics, melting point causality, and the self-purifying synthetic protocols required to achieve high-purity 2-hydrazinyl-4,6-dimethoxypyrimidine.
Physicochemical Profile & Crystal Lattice Dynamics
The melting point of pure 2-hydrazinyl-4,6-dimethoxypyrimidine is strictly defined in the range of 193–195 °C [1]. For a relatively small organic molecule (MW 170.17 g/mol ), this elevated melting transition indicates a highly ordered and rigid crystal lattice.
The Causality of the High Melting Point
The thermodynamic stability of this compound is driven by extensive intermolecular hydrogen bonding.
-
Hydrogen Bond Donors: The terminal
and internal of the hydrazine moiety act as potent hydrogen bond donors. -
Hydrogen Bond Acceptors: The pyrimidine ring nitrogens and the oxygen atoms of the methoxy (
) groups act as strong hydrogen bond acceptors.
This donor-acceptor synergy creates a robust 3D supramolecular network. When impurities are introduced—such as unreacted starting materials that lack the hydrazine donor—they terminate the hydrogen bond chains. This creates lattice defects that require significantly less thermal energy to break, directly causing melting point depression and peak broadening. Therefore, the melting point acts as a highly sensitive, self-validating metric for supramolecular purity.
Table 1: Core Physicochemical Properties
| Property | Value |
| IUPAC Name | (4,6-dimethoxypyrimidin-2-yl)hydrazine |
| CAS Registry Number | 13223-30-8 |
| Molecular Formula | C₆H₁₀N₄O₂ |
| Molecular Weight | 170.17 g/mol |
| Melting Point | 193 – 195 °C |
| Appearance | White to off-white crystalline powder |
Synthesis & Its Impact on Purity (Self-Validating Protocol)
To achieve the sharp 193–195 °C melting point, the synthesis must minimize lattice-disrupting impurities. The optimal industrial method utilizes an aqueous heterogeneous reaction[2].
Step-by-Step Aqueous Synthesis Methodology
-
Dispersion: Charge a reaction vessel with 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine and deionized water.
-
Causality: The starting material is insoluble in water, creating a heterogeneous suspension. This prevents premature degradation of the pyrimidine ring.
-
-
Reagent Addition: Add hydrazine hydrate (1.0 to 5.0 molar equivalents) dropwise under a nitrogen stream.
-
Thermal Activation: Heat the mixture to 50 °C and maintain stirring for 5 hours.
-
Causality: The reaction proceeds at the solid-liquid interface. As the methylsulfonyl leaving group is displaced, the highly water-soluble byproduct (methanesulfinic acid) dissolves into the aqueous phase.
-
-
Heterogeneous Nucleation: Cool the reaction solution to room temperature (20–25 °C).
-
Causality: The target product, 2-hydrazinyl-4,6-dimethoxypyrimidine, possesses low aqueous solubility. It spontaneously precipitates out of the solution as highly pure crystals, leaving the soluble impurities behind.
-
-
Isolation & Washing: Filter the precipitate and wash thoroughly with cold deionized water.
-
Vacuum Drying: Dry the crystals under vacuum at 60 °C until a constant weight is achieved.
Self-Validation: If the protocol is executed correctly, the resulting white crystalline powder will immediately exhibit a sharp melting point of 193–195 °C without the need for secondary recrystallization[2].
Fig 1: Self-purifying aqueous synthesis workflow of 2-Hydrazinyl-4,6-dimethoxypyrimidine.
Analytical Methodologies for Melting Point Determination
To accurately verify the 193–195 °C threshold, Differential Scanning Calorimetry (DSC) is prioritized over traditional capillary methods due to its ability to map the exact thermodynamic endotherm.
Step-by-Step DSC Protocol
-
Sample Preparation: Accurately weigh 1.5 to 2.5 mg of the dried 2-hydrazinyl-4,6-dimethoxypyrimidine into a standard aluminum DSC pan and crimp the lid.
-
Causality: Keeping the sample mass low (under 3 mg) prevents thermal gradients within the crystalline powder, ensuring a sharp, artifact-free endothermic peak.
-
-
Atmospheric Control: Place the pan in the DSC cell and purge with dry Nitrogen (
) at 50 mL/min.-
Causality: Nitrogen prevents oxidative degradation of the electron-rich hydrazine moiety at elevated temperatures, which would artificially broaden the melting profile.
-
-
Thermal Ramping: Equilibrate the system at 25 °C, then initiate a heating ramp at a rate of 10 °C/min up to 210 °C.
-
Causality: A 10 °C/min ramp provides the optimal signal-to-noise ratio for the heat flow sensor. Slower rates risk pre-melt degradation, while faster rates induce thermal lag.
-
-
Data Extraction: Calculate the extrapolated onset temperature. For high-purity material, the onset must be
193.0 °C.
Fig 2: Differential Scanning Calorimetry (DSC) workflow for melting point determination.
Impurity Profiling and Melting Point Depression
Understanding how specific impurities affect the melting point allows chemists to reverse-engineer synthetic failures based purely on thermal data.
Table 2: Impurity Profile and Melting Point Depression Effects
| Impurity | Source | Effect on Crystal Lattice | Expected m.p. Shift |
| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | Unreacted starting material | Steric hindrance; disrupts H-bonding network | -2 to -5 °C, broadened range |
| Hydrazine Hydrate (Residual) | Incomplete vacuum drying | Solvation/Hydration of the lattice | -5 to -10 °C, baseline drift in DSC |
| 2-Amino-4,6-dimethoxypyrimidine | Degradation / Side reaction | Competes for pyrimidine N-sites | -1 to -3 °C |
When the melting point drops below 190 °C, it is an immediate indicator of lattice solvation (retained water) or incomplete phase separation during the heterogeneous nucleation step[2]. In such cases, re-slurrying the product in cold water followed by rigorous vacuum drying is required to restore the supramolecular integrity.
References
-
Hubei Baidu Chemical Co., Ltd. Title: 4,6-二羟基-2-甲氧基嘧啶(1758-98-1) - 湖北摆渡化学有限公司 (Includes CAS 13223-30-8 property data) Source: Baidu Huaxue URL:[Link]
- Google Patents Title: JP3259196B2 - Method for producing 2-hydrazino-4,6-dimethoxypyrimidine Source: Google Patents URL
Sources
2-Hydrazinyl-4,6-dimethoxypyrimidine material safety data sheet (MSDS)
An In-Depth Technical Guide to the Material Safety Data Sheet for 2-Hydrazinyl-4,6-dimethoxypyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical and Physical Properties
A summary of the known and estimated physicochemical properties of 2-Hydrazinyl-4,6-dimethoxypyrimidine and its close analog, 2-Hydrazinyl-4,6-dimethylpyrimidine, is presented below. This information is critical for understanding the compound's behavior under various experimental and storage conditions.
| Property | 2-Hydrazinyl-4,6-dimethoxypyrimidine | 2-Hydrazinyl-4,6-dimethylpyrimidine |
| CAS Number | Not explicitly found | 23906-13-0[1][2] |
| Molecular Formula | C6H10N4O2 | C6H10N4[1] |
| Molecular Weight | 170.17 g/mol | 138.17 g/mol [3] |
| Appearance | Likely a solid | White to pale-yellow or yellow-brown solid[4] |
| Solubility | Low solubility in water[5] | Data not available |
| Storage Temperature | Store in a cool, dry place | Inert atmosphere, store in freezer, under -20°C[1][4] |
Hazard Identification and GHS Classification
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, and data from the closely related 2-Hydrazinyl-4,6-dimethylpyrimidine, the following hazards are anticipated for 2-Hydrazinyl-4,6-dimethoxypyrimidine.
Hazard Statements:
-
H315: Causes skin irritation. [4]
-
H319: Causes serious eye irritation. [4]
-
H332: Harmful if inhaled. [4]
-
H335: May cause respiratory irritation. [4]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[6]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7]
-
P312: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P330: Rinse mouth.[3]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[6]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[6]
-
P362: Take off contaminated clothing and wash before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.[3][7]
Experimental Workflow: Safe Handling and Emergency Response
The following diagram illustrates the necessary workflow for safely handling 2-Hydrazinyl-4,6-dimethoxypyrimidine, from initial risk assessment to emergency procedures.
Caption: A workflow for the safe handling and emergency response for 2-Hydrazinyl-4,6-dimethoxypyrimidine.
First-Aid Measures
In the event of exposure to 2-Hydrazinyl-4,6-dimethoxypyrimidine, the following first-aid measures should be taken immediately.
-
In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[4][7]
-
If inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.[7]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician immediately.[3]
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific hazards arising from the chemical: During a fire, hazardous decomposition products may be formed, including carbon monoxide, carbon dioxide, and nitrogen oxides.
-
Special protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Accidental Release Measures
-
Personal precautions, protective equipment, and emergency procedures: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, to avoid breathing dust and to prevent contact with skin and eyes.
-
Environmental precautions: Prevent the material from entering drains or waterways.
-
Methods and materials for containment and cleaning up: Carefully sweep up or vacuum the spilled material and place it into a suitable, labeled container for disposal. Avoid generating dust.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available. However, hydrazinyl compounds can be reactive.
-
Chemical stability: The compound is expected to be stable under recommended storage conditions.
-
Possibility of hazardous reactions: No hazardous reactions are known under normal conditions of use.
-
Conditions to avoid: Avoid moisture and exposure to incompatible materials.
-
Incompatible materials: Strong oxidizing agents.
-
Hazardous decomposition products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, and nitrogen oxides.
Toxicological Information
While specific toxicological data for 2-Hydrazinyl-4,6-dimethoxypyrimidine is not available, the information for its dimethyl analog provides a basis for assessing its potential toxicity.
-
Skin corrosion/irritation: Causes skin irritation.[4]
-
Serious eye damage/eye irritation: Causes serious eye irritation.[4]
-
Respiratory or skin sensitization: No data available, but some pyrimidine derivatives can cause skin sensitization.
-
Germ cell mutagenicity: No data available.
-
Carcinogenicity: No data available. It is important to note that some hydrazine compounds are considered possibly carcinogenic to humans.
-
Reproductive toxicity: No data available.
-
Specific target organ toxicity - single exposure: May cause respiratory irritation.[4]
-
Specific target organ toxicity - repeated exposure: No data available.
-
Aspiration hazard: No data available.
Ecological Information
No specific ecological data is available for 2-Hydrazinyl-4,6-dimethoxypyrimidine. As a general precaution, this compound should not be allowed to enter the environment.
Disposal Considerations
Dispose of this material and its container in accordance with all applicable local, state, and federal regulations. The disposal of chemical waste must be handled by a licensed professional waste disposal service.
Transport Information
Transport information will depend on the specific hazards of the compound, which have not been fully determined. It is recommended to consult with a professional for proper shipping and transport classification.
Regulatory Information
This compound may be subject to various national and international regulations. It is the responsibility of the user to ensure compliance with all applicable laws and regulations.
Conclusion
References
-
PubChem. 2-Hydrazinyl-4,6-dimethylpyrimidine. [Link]
-
Chemchart. 2-hydrazinyl-4,6-dimethylpyrimidine (23906-13-0). [Link]
-
ChemBK. 2-Hydrazino-4,6-dimethylpyrimidine. [Link]
-
ResearchGate. An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine. [Link]
- Google Patents. Method for producing 2-hydrazino-4,6-dimethoxypyrimidine.
Sources
- 1. 2-Hydrazinyl-4,6-dimethylpyrimidine | 23906-13-0 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. 2-Hydrazinyl-4,6-dimethylpyrimidine | C6H10N4 | CID 350535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydrazinyl-4,6-dimethylpyrimidine | 23906-13-0 [sigmaaldrich.com]
- 5. JP3259196B2 - Method for producing 2-hydrazino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
The Hydrazino Group in Pyrimidine Chemistry: A Gateway to Novel Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of biologically active compounds. Among the various functional groups that can adorn this privileged scaffold, the hydrazino moiety stands out for its exceptional reactivity and synthetic versatility. This guide provides a comprehensive exploration of the chemistry of hydrazinopyrimidines, delving into their synthesis, reactivity, and application as precursors to a diverse range of fused heterocyclic systems. By elucidating the mechanistic underpinnings of key transformations and providing detailed experimental protocols, this document aims to empower researchers in the fields of drug discovery and synthetic organic chemistry to harness the full potential of this remarkable class of compounds.
Introduction: The Significance of Hydrazinopyrimidines
The fusion of a pyrimidine ring with a hydrazino group gives rise to a class of compounds with a rich and diverse chemical profile. The inherent nucleophilicity of the hydrazino group, coupled with the electronic properties of the pyrimidine ring, makes these molecules highly reactive and amenable to a wide array of chemical transformations. This reactivity has been extensively exploited in the synthesis of various fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, triazolo[4,3-c]pyrimidines, and pyrimido[5,4-e]-as-triazines, many of which exhibit significant pharmacological activities.[1] The structural analogy of some of these fused systems to endogenous purines has made them attractive targets for the development of novel therapeutic agents, including kinase inhibitors and anticancer drugs.[2][3]
This guide will provide a detailed overview of the synthesis of hydrazinopyrimidines, with a focus on the widely employed nucleophilic aromatic substitution (SNAr) of halopyrimidines. The core of this document will then explore the rich reactivity of the hydrazino group, dissecting the key cyclization and condensation reactions that enable the construction of complex heterocyclic frameworks. Throughout this guide, a strong emphasis will be placed on understanding the mechanistic principles that govern these transformations, providing a rational basis for reaction design and optimization.
Synthesis of Hydrazinopyrimidines: A Practical Approach
The most prevalent and practical method for the synthesis of hydrazinopyrimidines involves the nucleophilic aromatic substitution of a suitable halopyrimidine with hydrazine hydrate. The success of this reaction is contingent on several factors, including the nature of the halogen, the electronic properties of the pyrimidine ring, and the reaction conditions.
The SNAr Reaction: Mechanism and Key Considerations
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic hydrazine attacks the electron-deficient carbon atom bearing the halogen, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the halide anion restores the aromaticity of the pyrimidine ring, yielding the desired hydrazinopyrimidine.
Caption: General mechanism of the SNAr reaction for the synthesis of hydrazinopyrimidines.
Causality Behind Experimental Choices:
-
Choice of Halogen: The reactivity of halopyrimidines in SNAr reactions generally follows the order F > Cl > Br > I. While fluoropyrimidines are the most reactive, chloropyrimidines are more commonly used due to their lower cost and ease of preparation.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the pyrimidine ring enhances its electrophilicity, thereby accelerating the rate of nucleophilic attack.[4]
-
Excess Hydrazine Hydrate: An excess of hydrazine hydrate is often employed to ensure complete consumption of the starting halopyrimidine and to drive the reaction to completion.[4] However, a large excess can complicate the work-up procedure.
-
Solvent: Polar aprotic solvents such as ethanol, isopropanol, or dioxane are commonly used as they can effectively solvate the ionic intermediates.[4]
-
Temperature: The reaction often requires heating to proceed at a practical rate. Refluxing in a suitable solvent is a common practice.
Experimental Protocol: Synthesis of 2-Hydrazinopyrimidine
This protocol provides a general procedure for the synthesis of 2-hydrazinopyrimidine from 2-chloropyrimidine.
Materials:
-
2-Chloropyrimidine
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 2-chloropyrimidine (1 equivalent) in ethanol.
-
To the stirred solution, add hydrazine hydrate (3-5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Troubleshooting:
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Increase reaction time or temperature. Ensure sufficient excess of hydrazine hydrate is used.[4] |
| Poor quality of starting materials | Use freshly distilled or purified 2-chloropyrimidine and hydrazine hydrate. | |
| Formation of Di-substituted Product | Use of a di-halopyrimidine with a large excess of hydrazine | Use a stoichiometric amount of hydrazine at a lower temperature. |
| Product is an oil or difficult to crystallize | Presence of impurities | Purify by column chromatography. |
The Reactive Hub: Exploring the Chemistry of the Hydrazino Group
The hydrazino group in pyrimidines is a versatile functional handle that can participate in a wide range of chemical transformations. The two nitrogen atoms of the hydrazino group exhibit distinct reactivity, with the terminal nitrogen being more nucleophilic. This differential reactivity is the key to the selective formation of various fused heterocyclic systems.
Cyclization Reactions: Building Fused Heterocyclic Systems
The reaction of hydrazinopyrimidines with bifunctional electrophiles is a powerful strategy for the construction of fused pyrimidine derivatives.
The condensation of 4-hydrazinopyrimidines with 1,3-dicarbonyl compounds or their equivalents is a classic and efficient method for the synthesis of pyrazolo[3,4-d]pyrimidines.[2] The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.
Caption: General pathway for the synthesis of pyrazolo[3,4-d]pyrimidines.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative
This protocol describes the synthesis of a pyrazolo[3,4-d]pyrimidine from a 4-hydrazinopyrimidine and a β-ketoester.[5]
Materials:
-
4-Hydrazinopyrimidine derivative
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Glacial acetic acid or ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve the 4-hydrazinopyrimidine derivative (1 equivalent) in glacial acetic acid or ethanol.
-
Add the β-ketoester (1-1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
The reaction of hydrazinopyrimidines with one-carbon electrophiles, such as formic acid, orthoesters, or cyanogen bromide, provides a route to triazolopyrimidines. The initial reaction typically yields the kinetically favored[1][6][7]triazolo[4,3-c]pyrimidine, which can then rearrange to the thermodynamically more stable[1][6][7]triazolo[1,5-c]pyrimidine isomer under acidic or thermal conditions.[8]
Caption: Synthesis of triazolopyrimidines and the Dimroth rearrangement.
Condensation Reactions: Formation of Hydrazones
The terminal amino group of the hydrazino moiety readily condenses with aldehydes and ketones to form stable hydrazones. This reaction is often catalyzed by a small amount of acid. The resulting hydrazones can be valuable intermediates for further transformations or can themselves exhibit biological activity.[9]
Experimental Protocol: General Procedure for Hydrazone Formation
Materials:
-
Hydrazinopyrimidine derivative
-
Aldehyde or ketone
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the hydrazinopyrimidine derivative (1 equivalent) in ethanol or methanol in a round-bottom flask.
-
Add the aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 1-6 hours. The progress of the reaction can be monitored by TLC.
-
The product often precipitates from the reaction mixture upon completion. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization.
Characterization of Hydrazinopyrimidines and their Derivatives
The structural elucidation of newly synthesized hydrazinopyrimidines and their derivatives relies on a combination of spectroscopic techniques.
| Technique | Key Observables |
| ¹H NMR | - NH and NH₂ protons: Broad singlets, typically in the range of δ 4-10 ppm, which are exchangeable with D₂O. - Aromatic protons: Signals in the aromatic region (δ 7-9 ppm) characteristic of the pyrimidine ring and any other aromatic substituents. - Alkyl protons: Signals in the aliphatic region (δ 0-5 ppm) corresponding to any alkyl groups present.[10][11] |
| ¹³C NMR | - Pyrimidine ring carbons: Signals in the aromatic region (δ 140-170 ppm). - Carbonyl carbons (in derivatives): Signals in the downfield region (δ 160-200 ppm).[12] |
| IR Spectroscopy | - N-H stretching: Characteristic broad bands in the region of 3100-3500 cm⁻¹ for the NH and NH₂ groups. - C=N stretching: Bands in the region of 1500-1650 cm⁻¹ for the pyrimidine ring. - C=O stretching (in derivatives): Strong absorption band in the region of 1650-1750 cm⁻¹.[13][14] |
| Mass Spectrometry | Provides the molecular weight of the compound and information about its fragmentation pattern, which aids in structural confirmation. |
Conclusion and Future Perspectives
The hydrazino group serves as a powerful synthetic tool in pyrimidine chemistry, enabling the construction of a diverse array of fused heterocyclic systems with significant potential in drug discovery. A thorough understanding of the underlying reaction mechanisms and the factors that influence reactivity is paramount for the rational design and efficient synthesis of novel pyrimidine-based compounds. The experimental protocols and troubleshooting guides provided herein offer a practical framework for researchers to explore the rich chemistry of hydrazinopyrimidines.
Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, including the use of microwave-assisted synthesis and green reaction conditions. Furthermore, the continued exploration of the biological activities of novel hydrazinopyrimidine derivatives and their fused heterocyclic counterparts will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
-
Synthesis of Fused Pyrimidines from Hydrazinopyrimidines and Their Related Compounds. Journal of the Japan Society for Analytical Chemistry. [Link]
-
Synthesis and Spectral Characterization of Substituted Acetophenone-Derived 4-Hydrazinyl-7H-Pyrrolo[2,3-d]pyrimidine Analogues for Enhanced Antimicrobial Activity. ResearchGate. [Link]
-
Mechanism of the formation 1,2,4-triazole from hydrazines and cyanides. ResearchGate. [Link]
-
Synthetic Chemistry of Pyrimidines and Fused Pyrimidines: A Review. ResearchGate. [Link]
-
Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Preprints.org. [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1][6][7]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. RASAYAN Journal of Chemistry. [Link]
-
Hydrazines and Azo‐Compounds in the Synthesis of Heterocycles Comprising N—N Bond. Semantic Scholar. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [Link]
-
Synthesis of 1,2,4 triazole compounds. ISRES. [Link]
-
Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. [Link]
-
Synthesis of N‐heterocycles via cyclization of hydrazones. ResearchGate. [Link]
-
Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. [Link]
-
Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Arkivoc. [Link]
-
Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. UTAR Institutional Repository. [Link]
-
A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE. [Link]
-
Recent progress in reactivity study and synthetic application of N-heterocyclic phosphorus hydrides. Oxford Academic. [Link]
-
Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. PMC. [Link]
-
Synthesis, spectral investigation and biological evaluation of novel hydrazones derivative of substituted 1,2-dihydropyrimidine ring. ResearchGate. [Link]
-
Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC. [Link]
-
Switchable Multicomponent Cyclization Reactions to Access Fluoroalkylated Dihydropyrimidines and Pyrimidines Under Sol-vent-Free Conditions. ResearchGate. [Link]
-
Hydrazones – Knowledge and References. Taylor & Francis. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. PMC. [Link]
-
Conditions and yields for synthesized compounds. ResearchGate. [Link]
-
Mechanisms of heterocycle ring formation. Part 5. A carbon-13 nuclear magnetic resonance study of pyrazolinone synthesis by the reaction of β-ketoesters with substituted hydrazines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
[2,2-Hydrazinopyrimidines With Branched Substituents as Potential Antitumor Agents. Condensation With hydrazine-N,N-dicarboxamidine]. PubMed. [Link]
-
Efficient parallel synthesis of privileged benzopyranylpyrazoles via regioselective condensation of beta-keto aldehydes with hydrazines. PubMed. [Link]
-
ChemInform Abstract: Cyclization Reactions of Hydrazones. Part 32. Synthesis of Some Pyrazolylhydrazones and Study of Their Cyclization. ResearchGate. [Link]
-
Analysis of Functional Groups using Infrared (IR) Spectroscopy. Bellevue College. [Link]
-
1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]
-
New possibilities of the functionalization of 6-hydrazino-1,3-dimethyluracils: one-pot synthesis of 5,7-dimethylpyrazolopyrimidine-4,6-dione and 1,3-dimethyl-5-arylidenebarbituric acid derivatives. Chimica Techno Acta. [Link]
-
Synthesis, characterization and biological evaluation of substituted pyrimidines. ResearchGate. [Link]
-
Acid Catalyzed Cyclization Reaction of 3-Hydrazono-1,1,1-trifluoro-2-alkanones to 6-Trifluoromethyl-3,6-dihydro-2H-[1][7][15]oxadiazines. Sci-Hub. [Link]
-
Synthesis of β-keto esters by cross-Claisen condensation. ResearchGate. [Link]
-
2-Hydrazinopyridine - Optional[13C NMR] - Spectrum. SpectraBase. [Link]
-
Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Universiti Kebangsaan Malaysia. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
-
The chemistry of pyrazolopyrimidines and their applications. TSI Journals. [Link]
-
β‐Ketoesters: An Overview and It's Applications via Transesterification. ResearchGate. [Link]
-
How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. YouTube. [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). ResearchGate. [Link]
-
Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. ResearchGate. [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
Sources
- 1. Synthesis of Fused Pyrimidines from Hydrazinopyrimidines and Their Related Compounds [jstage.jst.go.jp]
- 2. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. ukm.my [ukm.my]
- 12. spectrabase.com [spectrabase.com]
- 13. bellevuecollege.edu [bellevuecollege.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
The Electronic Modulation of Pyrimidines: Exploiting the Methoxy Group in Drug Design and Synthesis
Introduction: The Pyrimidine Scaffold and Electronic Tuning
In medicinal chemistry and organic synthesis, the pyrimidine ring is a privileged, yet electronically demanding, scaffold. Inherently electron-deficient due to the presence of two highly electronegative nitrogen atoms in the aromatic system, unsubstituted pyrimidine is highly susceptible to nucleophilic aromatic substitution (SNAr) but notoriously resistant to electrophilic aromatic substitution (EAS).
However, as application scientists, we frequently need to override this inherent deficiency to functionalize the ring or tune its binding affinity to biological targets. The introduction of a methoxy group (-OCH₃) serves as a powerful tool for this exact purpose. While oxygen exerts an inductive electron-withdrawing effect (-I), its ability to donate lone-pair electrons into the aromatic π-system via resonance (+M effect) overwhelmingly dominates at the ortho and para positions [1]. This whitepaper explores the causality behind the methoxy group's electron-donating effects, its impact on pyrimidine reactivity, and how these principles are applied in modern drug development.
Mechanistic Causality: The "Push-Pull" of the Methoxy Group
The addition of a methoxy group fundamentally rewires the electronic landscape of the pyrimidine core. This electronic modulation dictates the synthetic pathways available to researchers:
-
Activation Toward Electrophilic Aromatic Substitution (EAS): Standard pyrimidines fail to undergo EAS (like nitration or halogenation) because the electron-poor ring destabilizes the requisite arenium ion intermediate[2]. By installing a methoxy group at the C4 position, the +M resonance effect pushes electron density specifically to the C5 position. This localized electron enrichment stabilizes the cationic intermediate, allowing EAS to proceed under standard conditions [2].
-
Deactivation and Regioselectivity in SNAr: Pyrimidines naturally excel at SNAr. However, in polyhalogenated pyrimidines (e.g., 5-bromo-2-chloro-4-methoxypyrimidine), the methoxy group increases the overall electron density of the ring. This effectively deactivates adjacent halogenated positions toward further nucleophilic attack [3]. Chemists exploit this to achieve strict regiocontrol, allowing for sequential, site-specific cross-coupling or substitution reactions.
Caption: Logical flow of methoxy group electronic effects on pyrimidine reactivity.
Application in Kinase Inhibitor Design
The pyrimidine core is a well-established scaffold for designing kinase inhibitors, particularly for targets like PI3K and FLT3 [4]. In the context of structure-based drug design, the methoxy group is not merely a steric filler; it is a deliberate electronic and physicochemical modulator:
-
Hinge-Binding Optimization (pKa Modulation): The electron-donating nature of the methoxy group subtly increases the basicity (pKa) of the adjacent pyrimidine nitrogens. This increased electron density strengthens the hydrogen bond acceptor capability of the pyrimidine nitrogen when docking into the kinase hinge region (typically interacting with the backbone NH of Met or Cys residues).
-
Solubility and Pharmacokinetics: Structure-Activity Relationship (SAR) studies frequently demonstrate that replacing highly lipophilic or metabolically labile groups with a methoxy-pyrimidine substituent can drastically improve aqueous solubility and cellular potency, leading to better bioavailability in pharmacokinetic profiling [5].
Quantitative Data: NMR as a Probe for Electronic Density
To empirically validate the electron-donating effect of the methoxy group, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The increased electron density shields the adjacent protons and carbons, resulting in characteristic upfield shifts compared to the unsubstituted pyrimidine [3, 6].
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (CDCl₃) Illustrating the Shielding Effect
| Compound | ¹H NMR: H2 (ppm) | ¹H NMR: H5 (ppm) | ¹H NMR: H6 (ppm) | ¹³C NMR: C5 (ppm) | Electronic Observation |
| Pyrimidine | ~9.20 | ~7.30 | ~8.70 | ~121.0 | Baseline electron-deficient core. |
| 4-Methoxypyrimidine | ~8.80 | ~6.80 | ~8.40 | ~105.5 | Strong shielding at H5/C5 due to ortho +M effect. |
| 2-Methoxypyrimidine | N/A | ~6.95 | ~8.50 | ~115.0 | Shielding at H5/C5 due to para +M effect. |
Note: The dramatic upfield shift of H5 from ~7.30 ppm to ~6.80 ppm in 4-methoxypyrimidine is direct quantitative evidence of the +M resonance effect increasing electron density at the C5 carbon.
Experimental Protocols: A Self-Validating Synthetic Workflow
To leverage these electronic effects, robust synthetic protocols are required. The following methodology outlines a self-validating system for synthesizing a methoxypyrimidine via SNAr, specifically designed to maintain regiocontrol.
Protocol: Regioselective Synthesis of 4-Methoxy-2-chloropyrimidine
Objective: Selectively install a methoxy group at the C4 position of 2,4-dichloropyrimidine while leaving the C2 chlorine intact for downstream cross-coupling.
Step-by-Step Methodology:
-
Preparation: Dissolve 2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol (0.5 M concentration).
-
Causality: Methanol is chosen as the solvent to match the nucleophile (methoxide), preventing unwanted transesterification or mixed-ether side reactions.
-
-
Nucleophilic Addition: Cool the solution to 0 °C using an ice bath. Dropwise, add a solution of sodium methoxide (NaOMe, 1.05 eq) in methanol over 15 minutes.
-
Causality: The C4 position is inherently more electrophilic than the C2 position because the resulting Meisenheimer complex at C4 is stabilized by both ring nitrogens. Maintaining the reaction at 0 °C ensures strict kinetic control, preventing over-substitution to 2,4-dimethoxypyrimidine.
-
-
Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor via LC-MS.
-
Self-Validation: The reaction is complete when the starting material mass (m/z ~148) is fully replaced by the monochloro-monomethoxy product mass (m/z ~144).
-
-
Quenching and Extraction: Quench the reaction with saturated aqueous NH₄Cl to neutralize any remaining methoxide. Extract the aqueous layer three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Structural Validation (NMR): Analyze the crude product via ¹H NMR.
-
Self-Validation: Regiochemistry is confirmed by the splitting pattern. If substitution correctly occurred at C4, the H5 proton will appear as a doublet (coupled to H6) shifted significantly upfield (~6.8 ppm) due to the newly installed electron-donating methoxy group.
-
Caption: Step-by-step self-validating workflow for the regioselective synthesis of methoxypyrimidines.
References
-
16.5: An Explanation of Substituent Effects - Chemistry LibreTexts Chemistry LibreTexts [Link]
-
Aromatic heterocycles 1: structures and reactions GCW Gandhinagar[Link]
- WO2007084786A1 - Pyrimidine derivatives used as pi-3 kinase inhibitors Google P
-
Small Molecule Highlights #19 – January 2024 Dalriada Drug Discovery [Link]
-
Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents National Institutes of Health (NIH) [Link]
Tautomeric Dynamics of Hydrazinylpyrimidines: A Technical Guide to Structural Elucidation and Analytical Validation
Executive Summary
Hydrazinylpyrimidines are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, antimicrobial agents, and antioxidants. However, their structural plasticity—specifically their ability to undergo prototropic tautomerism—presents a significant challenge during drug design and lead optimization[1]. The equilibrium between the amino (hydrazino) and imino (hydrazono) forms dictates the molecule's hydrogen-bonding network, directly impacting target binding affinity, solubility, and pharmacokinetic profiles. This whitepaper provides an in-depth mechanistic analysis of hydrazinylpyrimidine tautomerism and outlines a self-validating analytical workflow for its precise elucidation.
Mechanistic Drivers of Tautomeric Equilibria
The tautomerism of 2-hydrazinopyrimidines and related guanidine-like heterocycles is governed by a delicate balance of thermodynamic forces. The core equilibrium exists between the amino (hydrazino) form, where the exocyclic nitrogen is single-bonded to the pyrimidine ring, and the imino (hydrazono) form, characterized by an exocyclic double bond[2].
Aromatic Stabilization vs. Electronegativity
The primary driver of tautomeric preference in pyrimidine systems is the preservation of cyclic aromaticity. When the exocyclic nitrogen is part of a hydrazino group, the pyrimidine ring retains its full 6π-electron aromatic stabilization. Consequently, 2-hydrazino-4,6-dimethylpyrimidine and similar derivatives exist predominantly in the amino (hydrazino) tautomer in solution[2].
Conversely, in systems where the heterocyclic core is fused or heavily substituted with electron-withdrawing groups (e.g., 2-hydrazono-3-phenylquinazolin-4(3H)-ones), the equilibrium can shift. The hydrogen atom attached to the most electronegative nitrogen becomes highly acidic, driving the double bond to the exocyclic position to form the imino (hydrazono) tautomer[2].
Solvent Effects
Solvent polarity and hydrogen-bonding capacity heavily influence these equilibria. Protic solvents (like water or methanol) can stabilize the more polar imino forms through intermolecular hydrogen bonding, whereas aprotic solvents (like DMSO) often lock the molecule into its intrinsically most stable intramolecular conformation.
Analytical Workflows: A Self-Validating Approach
Standard
N NMR Spectroscopy
N NMR is the gold standard for elucidating nitrogenous tautomers[2]. Because the natural abundance of-
Causality: By measuring
and coupling constants, researchers can unambiguously determine which nitrogen atoms are protonated[3]. An endocyclic double bond (amino form) will show vastly different long-range couplings compared to an exocyclic double bond (imino form).
Density Functional Theory (DFT)
Empirical NMR data must be validated against theoretical energy calculations. DFT (typically utilizing the B3LYP functional and 6-311+G basis set) calculates the relative Gibbs free energy (
Logical workflow for elucidating hydrazinylpyrimidine tautomers using NMR and DFT.
Quantitative Data: Tautomeric Stability
The following table summarizes the tautomeric preferences of key pyrimidine and related guanidine derivatives based on combined NMR and DFT studies[2].
| Compound Class | Predominant Form (in DMSO) | Relative Energy Difference ( | Primary Driving Force |
| 2-Aminopyrimidine | Amino | ~5.6 kcal/mol (favors amino) | Aromatic stabilization of the pyrimidine ring. |
| 2-Hydrazinopyrimidine derivatives | Amino (Hydrazino) | > 5.0 kcal/mol (favors amino) | Preservation of 6π-electron cyclic system. |
| 2-Hydrazono-3-phenylquinazolin-4-ones | Imino (Hydrazono) | Favors imino | High acidity of the proton on the electronegative nitrogen. |
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every synthetic step includes a thermodynamic rationale, and the analytical steps are optimized to prevent artifactual data.
Protocol A: Synthesis of Hydrazinylpyrimidine Derivatives
The goal of this protocol is to synthesize the target scaffold via nucleophilic aromatic substitution (S
-
Reagent Preparation: Dissolve 1.0 equivalent of the chosen 2-chloropyrimidine derivative in absolute ethanol (0.2 M concentration).
-
Causality: Absolute ethanol is chosen because it easily dissolves the starting halide but acts as a poor solvent for the highly polar hydrazinyl product, driving precipitation and shifting the reaction equilibrium forward.
-
-
Nucleophilic Addition: Cool the reaction flask to 0°C using an ice bath. Add 3.0 equivalents of hydrazine hydrate dropwise over 15 minutes.
-
Causality: The S
Ar reaction is highly exothermic. Controlling the temperature prevents the formation of symmetrical di-pyrimidine hydrazines (dimers).
-
-
Reflux & Conversion: Remove the ice bath and heat the mixture to reflux (78°C) for 2–4 hours. Monitor completion via TLC (Ethyl Acetate:Hexane, 1:1).
-
Isolation: Cool the mixture to 4°C overnight. Filter the resulting precipitate under a vacuum and wash with ice-cold ethanol to remove residual hydrazine and unreacted starting material. Dry under a high vacuum to yield the solid hydrazinylpyrimidine.
Protocol B: N NMR Tautomer Assignment Workflow
This protocol utilizes indirect detection to bypass the need for expensive
-
Sample Preparation: Dissolve 25–30 mg of the purified hydrazinylpyrimidine in 0.6 mL of anhydrous DMSO-
.-
Causality: Anhydrous conditions are absolute prerequisites. Trace water accelerates intermolecular proton exchange, which broadens the N-H signals and destroys the
-coupling information required to identify the tautomer.
-
-
1D
H NMR Acquisition: Acquire a standard proton spectrum to identify the exchangeable N-H and NH protons, typically resonating between 8.0 and 12.0 ppm. -
2D
H- N HSQC (Short-Range): Set up the HSQC experiment optimized for a one-bond coupling constant ( ) of ~90 Hz.-
Validation: This definitively identifies directly bonded N-H groups, allowing the differentiation of primary (-NH
) and secondary (-NH-) amines.
-
-
2D
H- N HMBC (Long-Range): Run the HMBC experiment optimized for a long-range coupling constant ( ) of 5–10 Hz.-
Validation: This maps the connectivity of the entire pyrimidine ring. If the exocyclic nitrogen shows long-range coupling to the ring protons while the endocyclic nitrogens do not, the molecule is locked in the amino (hydrazino) form[2].
-
Implications for Drug Development
Understanding the exact tautomeric state of hydrazinylpyrimidines is not merely an academic exercise; it is a critical component of rational drug design. The spatial arrangement of hydrogen bond donors (N-H) and acceptors (N:) dictates how the molecule interacts with the hinge region of kinase enzymes or the active sites of microbial targets. By utilizing the combined NMR and DFT workflow described above, drug development professionals can confidently map the pharmacophore, eliminating the "trial and error" associated with ambiguous tautomeric mixtures and accelerating the path to lead optimization.
References
-
Ghiviriga, I., El-Dien, B. M., et al. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry, 7(19), 4110-4119. Verified URL:[Link]
-
Deev, S. L., Khalymbadzha, I. A., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances, 9(46), 26856-26879. Verified URL:[Link]
Sources
Application Note: 2-Hydrazinyl-4,6-dimethoxypyrimidine in the Synthesis of Fused Heterocycles
Executive Summary
2-Hydrazinyl-4,6-dimethoxypyrimidine (CAS: 13223-30-8) is a highly versatile, bis-nucleophilic building block widely utilized in the pharmaceutical and agrochemical industries. Its primary strategic value lies in its ability to undergo rapid oxidative or electrophilic cyclization to form[1,2,4]triazolo[1,5-a]pyrimidine scaffolds[1]. These fused bicyclic systems are the core pharmacophores of numerous acetolactate synthase (ALS) inhibiting herbicides (e.g., Florasulam analogs) and bioactive pharmaceutical candidates[2][3]. This technical guide details the mechanistic rationale, synthetic protocols, and thermodynamic considerations required to effectively utilize this intermediate.
Chemical Profile & Mechanistic Significance
The strategic utility of 2-hydrazinyl-4,6-dimethoxypyrimidine stems from the differential nucleophilicity of its hydrazine moiety. The terminal nitrogen (
A critical mechanistic feature of this system is the Dimroth Rearrangement . Initial cyclization typically yields the kinetically favored [1,2,4]triazolo[4,3-a]pyrimidine derivative. However, due to severe steric hindrance between the 5-methoxy group of the pyrimidine ring and the newly formed triazole ring, this intermediate is thermodynamically unstable. Upon the application of heat or mild base, the pyrimidine ring opens and recyclizes, transferring the substituents to form the thermodynamically stable [1,2,4]triazolo[1,5-a]pyrimidine isomer[1].
Synthetic workflow from starting material to [1,5-a]triazolopyrimidines via Dimroth rearrangement.
Protocol 1: Green Synthesis of 2-Hydrazinyl-4,6-dimethoxypyrimidine
Traditionally, this intermediate was synthesized using organic solvents. However, a highly efficient, self-validating heterogeneous reaction in an aqueous medium has been developed, capitalizing on the differential solubility of the starting material and the product[4].
Rationale: 4,6-Dimethoxy-2-methanesulfonylpyrimidine (or the 2-chloro analog) has low solubility in water. As the reaction with hydrazine hydrate proceeds, the resulting 2-hydrazinyl-4,6-dimethoxypyrimidine also precipitates out of the aqueous system. This prevents over-alkylation (dimerization) and allows for isolation via simple filtration without complex chromatography[4].
Step-by-Step Methodology:
-
Preparation: Charge a reaction vessel with 100 mL of deionized water. Add 0.1 mol of 4,6-dimethoxy-2-methanesulfonylpyrimidine. The mixture will form a suspension.
-
Reagent Addition: Slowly add 0.25 mol (2.5 equivalents) of 80% hydrazine hydrate dropwise at room temperature. Causality: An excess of hydrazine is critical to outcompete the newly formed product from reacting with unreacted starting material, which would form an unwanted bis-pyrimidinyl hydrazine dimer.
-
Reaction Execution: Heat the suspension to 50–60 °C under continuous mechanical stirring for 4 hours.
-
Validation Check: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting material spot should disappear, replaced by a highly polar baseline-adjacent spot (the hydrazine product).
-
Isolation: Cool the reaction mixture to 5–10 °C using an ice bath to maximize precipitation. Filter the white crystalline solid under a vacuum.
-
Purification: Wash the filter cake with 20 mL of ice-cold water to remove residual hydrazine and highly water-soluble byproducts. Dry under a vacuum at 45 °C to constant weight. (Expected Yield: 85-92%).
Protocol 2: Cyclization to 2-Amino-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine
This protocol demonstrates the conversion of the hydrazine intermediate into a functionalized triazolopyrimidine (CAS: 13223-43-3) using cyanogen bromide.
Step-by-Step Methodology:
-
Preparation: Dissolve 0.05 mol of 2-hydrazinyl-4,6-dimethoxypyrimidine in 150 mL of methanol.
-
Electrophilic Addition: Cool the solution to 0 °C. Add 0.055 mol of cyanogen bromide (BrCN) in small portions. Safety Note: BrCN is highly toxic; perform strictly in a fume hood.
-
Cyclization: Stir the mixture at room temperature for 2 hours. The terminal amine of the hydrazine attacks the nitrile carbon, forming the [4,3-a] kinetic intermediate.
-
Dimroth Rearrangement: Add a mild base (e.g., 0.06 mol of sodium bicarbonate) and heat the mixture to reflux (approx. 65 °C) for 3 hours. Causality: The base deprotonates the intermediate, facilitating the ring-opening and subsequent ring-closure that relieves the steric clash of the 5-methoxy group, yielding the [1,5-a] thermodynamic isomer.
-
Workup: Concentrate the methanol under reduced pressure. Add 100 mL of water to the residue to precipitate the product. Filter, wash with water, and dry to obtain 2-amino-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine.
Quantitative Data: Cyclization Reagent Comparison
The choice of electrophile dictates the substituent at the 2-position of the resulting triazole ring. The table below summarizes the quantitative expectations for various cyclization pathways starting from 2-hydrazinyl-4,6-dimethoxypyrimidine.
| Cyclization Reagent | Triazole Substituent (C-2) | Intermediate Formed | Final Isomer (Post-Dimroth) | Typical Yield |
| Triethyl Orthoformate | -H (Proton) | [4,3-a] pyrimidine | [1,5-a] pyrimidine | 78 - 85% |
| Cyanogen Bromide | -NH₂ (Amino) | [4,3-a] pyrimidine | [1,5-a] pyrimidine | 82 - 89% |
| Carbon Disulfide / Base | -SH (Thiol) | [4,3-a] pyrimidine | [1,5-a] pyrimidine | 70 - 75% |
| Trifluoroacetic Anhydride | -CF₃ (Trifluoromethyl) | [4,3-a] pyrimidine | [1,5-a] pyrimidine | 65 - 72% |
Troubleshooting & Best Practices
-
Incomplete Dimroth Rearrangement: If NMR analysis (specifically the shifting of the methoxy proton peaks) indicates a mixture of [4,3-a] and [1,5-a] isomers, the Dimroth rearrangement is incomplete. Solution: Extend the reflux time and ensure the pH is sufficiently basic (pH 8-9) to catalyze the ring-opening step.
-
Oxidation of Hydrazine: 2-Hydrazinyl-4,6-dimethoxypyrimidine is susceptible to oxidation upon prolonged exposure to air, turning yellow or brown. Solution: Store the intermediate under an inert argon or nitrogen atmosphere at 2–8 °C if not used immediately in the subsequent cyclization step.
References
-
Sigma-Aldrich. 2-hydrazinyl-4,6-dimethoxypyrimidine | 13223-30-8. Sigma-Aldrich.[Link]
- Google Patents. JP3259196B2 - Method for producing 2-hydrazino-4,6-dimethoxypyrimidine.
- Google Patents. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine.
-
Semantic Scholar. SYNTHESIS, CRYSTAL STRUCTURE AND HERBICIDAL ACTIVITY OF A SERIES OF [1,2,4]TRIAZOLO[1,5-a]PYRIMIDINE-2-SULFONAMIDE COMPOUNDS. Semantic Scholar.[Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN104945331A - Preparation method for 2-methoxy-4-hydrazino-5-fluoropyrimidine - Google Patents [patents.google.com]
- 4. JP3259196B2 - Method for producing 2-hydrazino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
Application Note: Synthesis and Characterization of Pyrazolyl-Pyrimidine Hybrids via Cyclocondensation of 2-Hydrazinyl-4,6-dimethoxypyrimidine with Diketones
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of pyrimidine-pyrazole hybrids is a critical workflow in the development of novel therapeutics, particularly for anti-inflammatory, antimicrobial, and anticancer applications[1],[2]. This application note details the optimized protocol for the cyclocondensation of 2-hydrazinyl-4,6-dimethoxypyrimidine with 1,3-diketones. By leveraging acid-catalyzed dehydration in protic solvents, this methodology ensures high-yield, regioselective formation of 1-(4,6-dimethoxypyrimidin-2-yl)-1H-pyrazole derivatives.
Mechanistic Insights & Experimental Rationale (E-E-A-T)
The reaction between 2-hydrazinyl-4,6-dimethoxypyrimidine and a 1,3-diketone (such as acetylacetone) proceeds via a classic Knorr pyrazole synthesis pathway[3]. Understanding the causality behind the reagent choices is essential for troubleshooting and scaling the reaction:
-
Catalyst Selection & Electrophilic Activation: The addition of a catalytic amount of an acid (e.g., glacial acetic acid or concentrated HCl) is critical. The acid protonates the carbonyl oxygen of the diketone, significantly enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The terminal nitrogen (primary amine) of the hydrazine group is highly nucleophilic and attacks the activated carbonyl, forming a hydrazone intermediate.
-
Cyclization & Aromatization: Intramolecular nucleophilic attack by the secondary nitrogen on the remaining carbonyl group, followed by the elimination of two water molecules, drives the formation of the highly stable aromatic pyrazole ring.
-
Solvent Dynamics: Absolute ethanol is selected as the solvent because its boiling point (78 °C) provides the optimal thermal energy for reflux without degrading the methoxy substituents on the pyrimidine ring. Furthermore, ethanol facilitates the spontaneous precipitation of the highly crystalline pyrazolyl-pyrimidine product upon cooling, simplifying downstream isolation[3].
Reaction workflow for the cyclocondensation of 2-hydrazinyl-4,6-dimethoxypyrimidine with diketones.
Experimental Protocols
Self-Validating System: This protocol includes integrated quality control checkpoints (TLC and visual solubility cues) to ensure reaction completion and product purity without requiring immediate LC-MS validation.
Materials Required:
-
2-Hydrazinyl-4,6-dimethoxypyrimidine (1.0 equiv, 10 mmol)
-
1,3-Diketone (e.g., Acetylacetone) (1.2 equiv, 12 mmol)
-
Absolute Ethanol (20-30 mL)
-
Concentrated HCl or Glacial Acetic Acid (2-3 drops)
Step-by-Step Methodology:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-hydrazinyl-4,6-dimethoxypyrimidine (10 mmol) in 20 mL of absolute ethanol.
-
Activation: Add the 1,3-diketone (12 mmol) to the suspension. The slight molar excess of the diketone ensures complete consumption of the more valuable hydrazine building block.
-
Catalysis: Add 2-3 drops of concentrated HCl. Validation Check: The solution should clarify slightly as the acid catalyzes the initial hydrazone formation[1].
-
Reflux: Attach a reflux condenser and heat the mixture to 78–80 °C in an oil bath for 3 to 5 hours.
-
Monitoring (Self-Validation): After 3 hours, perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The disappearance of the baseline hydrazine spot and the appearance of a high-Rf UV-active spot confirms reaction completion.
-
Workup: Remove the heat and allow the reaction mixture to cool to room temperature. Pour the mixture over 50 g of crushed ice while stirring vigorously.
-
Isolation: Filter the resulting precipitate under vacuum. Wash the filter cake with cold distilled water (2 × 10 mL) to remove unreacted diketone and acid traces.
-
Purification: Recrystallize the crude product from hot ethanol. Dry the purified crystals in a vacuum desiccator over anhydrous CaCl₂.
Data Presentation: Substrate Scope and Analytical Summaries
The reaction demonstrates broad tolerance for various diketones. Below is a summary of typical quantitative data obtained using this protocol.
| Substrate (1,3-Diketone) | Product Formed | Reaction Time (h) | Yield (%) | Melting Point (°C) | Key IR Bands (cm⁻¹) |
| Acetylacetone | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-4,6-dimethoxypyrimidine | 3.0 | 85-90 | 112-114 | 1605 (C=N), 1570 (C=C) |
| Benzoylacetone | 2-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)-4,6-dimethoxypyrimidine | 4.5 | 78-82 | 145-147 | 1610 (C=N), 1585 (C=C) |
| Dibenzoylmethane | 2-(3,5-Diphenyl-1H-pyrazol-1-yl)-4,6-dimethoxypyrimidine | 5.0 | 70-75 | 188-190 | 1615 (C=N), 1590 (C=C) |
| Ethyl Acetoacetate * | 1-(4,6-Dimethoxypyrimidin-2-yl)-3-methyl-1H-pyrazol-5(4H)-one | 4.0 | 65-70 | 210-212 | 1710 (C=O), 1600 (C=N) |
*Note: Reaction with β-keto esters like ethyl acetoacetate yields pyrazolone derivatives rather than fully aromatic pyrazoles.
Biological Relevance & Downstream Applications
Pyrazolyl-pyrimidine hybrids synthesized via this route are highly valued in drug discovery. The 4,6-dimethoxypyrimidine moiety enhances lipophilicity and cellular permeability, while the pyrazole core acts as a potent pharmacophore capable of forming hydrogen bonds with target enzymes. Specifically, these scaffolds are frequently investigated as dual inhibitors of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), effectively shutting down the arachidonic acid inflammatory cascade without the gastrointestinal side effects typical of traditional NSAIDs.
Dual inhibition of COX-2 and 5-LOX pathways by pyrazolyl-pyrimidine derivatives.
References
- Title: Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives.
- Title: Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives.
- Title: Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
Sources
- 1. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Heterocyclization of polarized system: synthesis, antioxidant and anti-inflammatory 4-(pyridin-3-yl)-6-(thiophen-2-yl) pyrimidine-2-thiol derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: 2-Hydrazinyl-4,6-dimethoxypyrimidine in Modern Medicinal Chemistry
This guide provides an in-depth exploration of 2-Hydrazinyl-4,6-dimethoxypyrimidine, a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its unique structural features, particularly the reactive hydrazinyl group appended to an electron-rich dimethoxypyrimidine core, make it a valuable precursor for the synthesis of a diverse array of bioactive molecules. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comprehensive overview of its applications.
Introduction: The Strategic Advantage of the 2-Hydrazinyl-4,6-dimethoxypyrimidine Core
The pyrimidine ring is a cornerstone in the design of therapeutic agents, owing to its presence in nucleobases and its ability to mimic the purine scaffold, a key component of ATP. This mimicry allows pyrimidine derivatives to competitively inhibit ATP-dependent enzymes like kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.[1][2] The 2-Hydrazinyl-4,6-dimethoxypyrimidine scaffold offers a strategic advantage by providing a reactive handle—the hydrazinyl moiety—for facile chemical modification, enabling the exploration of vast chemical space to optimize biological activity and pharmacokinetic properties.
The electron-donating methoxy groups at the 4 and 6 positions enhance the electron density of the pyrimidine ring, influencing its reactivity and interaction with biological targets. The hydrazinyl group, a potent nucleophile, readily reacts with electrophiles such as aldehydes, ketones, and acylating agents to form stable hydrazones and hydrazides, respectively. This versatility has been exploited to develop compounds with a wide spectrum of pharmacological activities, including kinase inhibition, antimicrobial effects, and even therapeutic potential in diabetic retinopathy.[3][4][5]
Applications in Kinase Inhibition: Targeting Dysregulated Cell Signaling
Protein kinases are a major class of drug targets in oncology and other diseases characterized by aberrant cell signaling.[1][6] The pyrimidine core of 2-Hydrazinyl-4,6-dimethoxypyrimidine serves as an excellent starting point for the design of kinase inhibitors due to its structural similarity to the adenine base of ATP, allowing it to bind to the ATP-binding pocket of kinases.[2]
Rationale for Kinase Inhibitor Design
The development of kinase inhibitors based on this scaffold often involves the synthesis of a library of derivatives where the hydrazinyl group is condensed with various aromatic or heteroaromatic aldehydes to form hydrazones. These appended aryl groups can then interact with specific amino acid residues in the kinase active site, conferring potency and selectivity.
Sources
- 1. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and 3D-QSAR analysis of novel 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Cyclocondensation reactions involving 2-Hydrazinyl-4,6-dimethoxypyrimidine
Application Note: Cyclocondensation Reactions Involving 2-Hydrazinyl-4,6-dimethoxypyrimidine for the Synthesis of Fused Heterocycles
Executive Summary
2-Hydrazinyl-4,6-dimethoxypyrimidine (CAS 13223-30-8) is a highly valuable binucleophilic building block utilized extensively in the synthesis of fused bicyclic heterocycles[1]. In drug development, the triazolo-pyrimidine scaffold is highly prized as a purine isostere, exhibiting potent kinase inhibition, antimicrobial, and antitumor properties[2][3]. This application note provides a comprehensive guide to the cyclocondensation of 2-hydrazinyl-4,6-dimethoxypyrimidine with one-carbon electrophiles. Crucially, it details the mechanistic divergence between the kinetically controlled [1,2,4]triazolo[4,3-a]pyrimidine products and their thermodynamically stable [1,2,4]triazolo[1,5-a]pyrimidine counterparts via the Dimroth rearrangement[3][4].
Mechanistic Principles: Kinetic vs. Thermodynamic Control
The dual reactivity of 2-hydrazinyl-4,6-dimethoxypyrimidine stems from its multiple nucleophilic nitrogen centers. The exocyclic hydrazine moiety features a highly nucleophilic primary amine (-NH₂), while the pyrimidine ring contains electron-deficient endocyclic nitrogens (N1/N3), whose nucleophilicity is subtly enhanced by the resonance-donating 4,6-dimethoxy groups.
-
Kinetic Cyclization: Upon introduction of a one-carbon electrophile (e.g., triethyl orthoformate or carbon disulfide), the primary amine of the hydrazine group initiates a nucleophilic attack[2]. Subsequent intramolecular cyclization occurs rapidly at the adjacent endocyclic pyrimidine nitrogen. This pathway requires lower activation energy, yielding the kinetically favored 5,7-dimethoxy-[1,2,4]triazolo[4,3-a]pyrimidine[2].
-
Thermodynamic Isomerization (Dimroth Rearrangement): The resulting [4,3-a] isomer is often sterically strained and less stable[4]. When subjected to basic conditions or prolonged thermal stress, the molecule undergoes a Dimroth rearrangement[4][5]. This proceeds via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism[3]. The hydroxide ion attacks the electron-deficient pyrimidine carbon, prompting the cleavage of the N1-C2 bond. The transient ring-opened intermediate then recyclizes onto the exocyclic nitrogen, yielding the thermodynamically stable 5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine[3][5].
Mechanistic pathway of the Dimroth rearrangement from the kinetic to the thermodynamic isomer.
Quantitative Data Presentation: Reaction Profiling
The choice of electrophile and reaction conditions directly dictates the isolated isomer. Table 1 summarizes the optimized parameters for directing the cyclocondensation pathway.
Table 1: Reagent Selection and Isomeric Product Distribution
| One-Carbon Electrophile | Reaction Conditions | Primary Product (Kinetic) | Rearrangement Product (Thermodynamic) |
| Triethyl Orthoformate | Reflux, 2-4 h, neat or in EtOH | 5,7-Dimethoxy-[1,2,4]triazolo[4,3-a]pyrimidine | 5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine |
| Carbon Disulfide (CS₂) | Pyridine/KOH, Reflux, 6 h | 5,7-Dimethoxy-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol | Rearrangement requires strong base/heat |
| Cyanogen Bromide (BrCN) | EtOH, RT to 60°C, 3 h | 3-Amino-5,7-dimethoxy-[1,2,4]triazolo[4,3-a]pyrimidine | 2-Amino-5,7-dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidine |
Experimental Protocols
Protocol A: Synthesis of 5,7-Dimethoxy-[1,2,4]triazolo[4,3-a]pyrimidine (Kinetic Control)
-
Reagent Mixing: Charge a dry 100 mL round-bottom flask with 2-hydrazinyl-4,6-dimethoxypyrimidine (10.0 mmol) and triethyl orthoformate (15.0 mmol).
-
Causality: Triethyl orthoformate acts as both the one-carbon electrophile and a dehydrating agent, driving the equilibrium forward by consuming the water byproduct.
-
-
Cyclocondensation: Heat the mixture to a gentle reflux (80–90°C) for 3 hours under an inert nitrogen atmosphere.
-
Causality: Mild heating provides sufficient activation energy for the initial hydrazone formation and subsequent cyclization without triggering premature ring-opening and rearrangement[2].
-
-
Isolation: Cool the reaction mixture to 0–5°C in an ice bath. The kinetic product will precipitate. Filter the solid under vacuum and wash with cold ethanol (2 × 10 mL). Dry under a vacuum to afford the [4,3-a] isomer.
Protocol B: Base-Promoted Dimroth Rearrangement to the[1,5-a] Isomer (Thermodynamic Control)
-
Base Treatment: Suspend the isolated 5,7-dimethoxy-[1,2,4]triazolo[4,3-a]pyrimidine (5.0 mmol) in 20 mL of a 10% aqueous NaOH solution.
-
Causality: The hydroxide ion acts as a potent nucleophile, attacking the electron-deficient pyrimidine carbon to initiate the ANRORC ring-opening process[3].
-
-
Thermal Isomerization: Heat the suspension at reflux for 2 hours. The suspension will typically clarify as the ring-opened intermediate forms a soluble sodium salt.
-
Neutralization & Recovery: Cool the mixture to room temperature and carefully neutralize with 1M HCl to pH 7.
-
Causality: Neutralization protonates the intermediate, driving the final re-aromatization and promoting the precipitation of the newly formed, charge-neutral [1,5-a] isomer[5].
-
-
Self-Validation & Analysis: Filter the precipitate and recrystallize from ethanol.
-
System Validation: To confirm the completion of the Dimroth rearrangement, analyze the product via HPLC and ¹H NMR. The [1,5-a] isomer exhibits a distinct bathochromic shift in its UV absorption maximum compared to the [4,3-a] precursor due to extended, planar conjugation[4]. Furthermore, ¹H NMR will show a characteristic shift in the triazole proton (typically around δ 8.3–9.4 ppm) due to the altered electronic environment[2][3].
-
Step-by-step experimental workflow for synthesizing and rearranging triazolo-pyrimidine isomers.
References
-
Rashad, A. E., et al. "A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines." Current Organic Chemistry, 2022. URL: [Link]
-
Hamed, A. A., et al. "The Dimroth Rearrangement: Synthesis and Interconversion of Isomeric Triazolothienopyrimidines." Journal of Chemical Research, 2008. URL: [Link]
-
"Synthesis of [1,2,4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of [1,2,4]-triazolo[4,3-a]pyrimidines: A theoretical and NMR study." ResearchGate, 2013. URL: [Link]
-
Shiri, A., et al. "Dimroth rearrangement-based synthesis of novel derivatives of [1,3]selenazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture." Molecular Diversity, 2022. URL: [Link]
Sources
- 1. 2-Hydrazinyl-4,6-dimethoxypyrimidine | 13223-30-8 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. Dimroth rearrangement-based synthesis of novel derivatives of [1,3]selenazolo[5,4-e][1,2,4]triazolo[1,5-c]pyrimidine as a new class of selenium-containing heterocyclic architecture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-N Bond Formation Using Hydrazinylpyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of molecules containing N-N bonds, with a specific focus on the strategic use of hydrazinylpyrimidine precursors. The formation of a nitrogen-nitrogen bond is a critical transformation in the synthesis of a diverse array of bioactive heterocyclic compounds, including pyrazoles and triazoles. This guide will delve into the primary methodologies for achieving this transformation, namely oxidative coupling and cyclization reactions. We will explore the underlying mechanistic principles, provide detailed, field-tested experimental protocols, and offer insights into the causality behind experimental choices to empower researchers in optimizing their synthetic strategies.
Introduction: The Significance of the N-N Bond in Medicinal Chemistry
The nitrogen-nitrogen (N-N) bond is a key structural motif present in a multitude of pharmaceutically active compounds and functional materials. Heterocycles incorporating this bond, such as pyrazoles, triazoles, and indazoles, are privileged scaffolds in drug discovery due to their ability to engage in a wide range of biological interactions.[1][2][3] The pyrimidine ring, a fundamental component of nucleobases, serves as a versatile platform for the introduction of a hydrazine moiety, thereby creating a powerful synthon for the construction of more complex, N-N bond-containing heterocyclic systems.
Hydrazinylpyrimidines offer a unique combination of a nucleophilic hydrazine group and an electron-deficient pyrimidine ring, enabling a variety of subsequent chemical transformations. This guide will focus on two principal strategies for leveraging this reactivity to forge N-N bonds:
-
Oxidative N-N Coupling: The direct coupling of the hydrazine nitrogen atoms to form azo compounds or for the dimerization of secondary amines to form tetrasubstituted hydrazines.
-
Cyclization Reactions: The intramolecular or intermolecular reaction of the hydrazinylpyrimidine with a suitable electrophile to construct a new heterocyclic ring containing an N-N bond.
Strategic Approaches to N-N Bond Formation
The choice of synthetic strategy is dictated by the desired final product and the substitution pattern of the starting hydrazinylpyrimidine. Below, we detail the core principles and provide exemplary protocols for each approach.
Oxidative N-N Coupling
Oxidative N-N coupling is a direct method for forming a bond between two nitrogen atoms. This can be achieved through various methods, including the use of chemical oxidants or electrochemical synthesis.[4]
This method provides a mild and transition-metal-free approach for the synthesis of hydrazine derivatives from N-aryl aminopyridines and is applicable to related heterocyclic systems like pyrimidines.[5]
Causality of Experimental Choices:
-
Iodine (I₂): Acts as the oxidant in this reaction. It is a readily available, inexpensive, and relatively mild oxidizing agent.
-
Base (e.g., K₂CO₃): A base is typically required to deprotonate the amine, increasing its nucleophilicity and facilitating the oxidative coupling.
-
Solvent (e.g., CH₂Cl₂): A non-polar aprotic solvent is generally used to dissolve the reactants and facilitate the reaction without interfering with the oxidative process.
Experimental Protocol: Iodine-Mediated Synthesis of a Tetrasubstituted Hydrazine Derivative
Diagrammatic Workflow:
Caption: Workflow for Iodine-Mediated Oxidative N-N Coupling.
Step-by-Step Procedure:
-
Reactant Mixture: To a solution of the N-aryl hydrazinylpyrimidine (1.0 mmol) in dichloromethane (CH₂Cl₂, 10 mL) in a round-bottom flask, add potassium carbonate (K₂CO₃, 2.0 mmol).
-
Addition of Oxidant: Add a solution of iodine (I₂, 1.2 mmol) in CH₂Cl₂ dropwise to the stirred mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired hydrazine derivative.
Electrochemical methods offer a green and efficient alternative for the synthesis of azo compounds from hydrazine precursors, avoiding the need for chemical oxidants.[6]
Causality of Experimental Choices:
-
Electrochemical Cell: An undivided cell is often sufficient, simplifying the experimental setup.
-
Electrodes: A carbon-based anode (like reticulated vitreous carbon) and a platinum cathode are commonly used due to their stability and conductivity.[4]
-
Supporting Electrolyte: A supporting electrolyte (e.g., tetrabutylammonium perchlorate) is necessary to ensure the conductivity of the solution.
-
Solvent: A polar aprotic solvent like acetonitrile is typically used to dissolve the substrate and the electrolyte.
Experimental Protocol: Electrochemical Synthesis of an Azo-pyrimidine
Diagrammatic Workflow:
Caption: Workflow for Electrochemical Oxidative N-N Coupling.
Step-by-Step Procedure:
-
Electrolyte Solution: In an undivided electrochemical cell equipped with a reticulated vitreous carbon anode and a platinum cathode, prepare a solution of the hydrazinylpyrimidine (1.0 mmol) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in acetonitrile.
-
Electrolysis: Apply a constant current (e.g., 10 mA) to the solution and conduct the electrolysis at room temperature.
-
Reaction Monitoring: Monitor the consumption of the starting material by TLC or HPLC.
-
Work-up: After the electrolysis is complete, evaporate the solvent. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography to obtain the azo-pyrimidine.
Cyclization Reactions for Heterocycle Synthesis
Hydrazinylpyrimidines are excellent precursors for the synthesis of fused heterocyclic systems containing an N-N bond, most notably 1,2,4-triazoles.
The reaction of a hydrazinylpyrimidine with a one-carbon electrophile, such as formic acid or formamide, is a common and effective method for the synthesis of pyrimido[4,5-e][7][8][9]triazolo[4,3-c]pyrimidines and related structures.[3][8][9]
Causality of Experimental Choices:
-
Formic Acid/Formamide: These reagents serve as the source of the single carbon atom required to form the triazole ring. Formamide can also act as the solvent.[8]
-
Heating: The reaction typically requires elevated temperatures to drive the condensation and subsequent cyclization. Microwave irradiation can often accelerate the reaction.[8]
-
Catalyst: While some reactions proceed without a catalyst, acidic or basic conditions can sometimes facilitate the cyclization.
Experimental Protocol: Synthesis of a Fused 1,2,4-Triazole
Diagrammatic Workflow:
Caption: Workflow for Fused 1,2,4-Triazole Synthesis.
Step-by-Step Procedure:
-
Reactant Mixture: In a round-bottom flask, suspend the hydrazinylpyrimidine (1.0 mmol) in an excess of formic acid.
-
Heating: Heat the reaction mixture at reflux (approximately 100-120 °C) for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into cold water and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Purification: Dry the solid to obtain the fused 1,2,4-triazole product. Recrystallization from a suitable solvent (e.g., ethanol) can be performed if further purification is necessary.
Data Presentation: Representative Reaction Conditions and Yields
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Oxidative Dimerization | N-Phenyl-2-hydrazinylpyrimidine | I₂, K₂CO₃, CH₂Cl₂, rt, 3h | 1,2-Bis(2-pyrimidyl)-1,2-diphenylhydrazine | 75-85 | [5] |
| Electrochemical Oxidation | 2-Hydrazinyl-4,6-dimethylpyrimidine | Constant current, MeCN, Et₄NClO₄ | 2,2'-Azo-bis(4,6-dimethylpyrimidine) | 80-90 | [4] |
| Triazole Formation | 2-Hydrazinylpyrimidine | HCOOH, reflux, 4h | Pyrimido[2,1-c][7][8][9]triazole | 85-95 | [3][8] |
| Triazole Formation | 4-Hydrazinyl-6-methyl-2-phenylpyrimidine | Formamide, 160 °C, 2h | 6-Methyl-8-phenylpyrimido[4,5-e][7][8][9]triazolo[4,3-c]pyrimidine | 70-80 | [8] |
Self-Validating Systems and Troubleshooting
Trustworthiness in Protocols: The provided protocols are designed to be self-validating. Successful N-N bond formation can be confirmed through standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): The disappearance of the hydrazine N-H protons and the appearance of new signals corresponding to the product are key indicators.
-
Mass Spectrometry: Confirmation of the expected molecular weight of the product.
-
FT-IR Spectroscopy: The disappearance of N-H stretching vibrations and the appearance of characteristic bands for the N=N double bond in azo compounds.
Common Issues and Solutions:
-
Low Yields in Oxidative Coupling:
-
Incomplete Reaction: Ensure the complete consumption of the starting material by extending the reaction time or using a slight excess of the oxidant.
-
Side Reactions: Over-oxidation can be an issue. Use a milder oxidant or control the reaction temperature carefully.
-
-
Incomplete Cyclization in Triazole Synthesis:
-
Insufficient Heating: Ensure the reaction reaches the required temperature for a sufficient duration. Microwave synthesis can be a valuable alternative.
-
Hydrolysis of Product: During work-up, ensure efficient neutralization and minimize contact time with acidic or basic aqueous solutions if the product is susceptible to hydrolysis.
-
Conclusion
Hydrazinylpyrimidines are versatile and valuable building blocks for the synthesis of a wide range of N-N bond-containing compounds. The methodologies of oxidative coupling and cyclization provide robust and efficient pathways to access hydrazines, azo compounds, and fused triazole systems. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge and practical steps to successfully implement these transformations in their synthetic endeavors, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
References
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved from [Link]
-
Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Retrieved from [Link]
-
Electrochemical Synthesis of Tetrasubstituted Hydrazines by Dehydrogenative N-N Bond Formation. (2018). Chinese Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of multi-substituted 1,2,4-triazoles utilising the ambiphilic reactivity of hydrazones. (2021). Nature. Retrieved from [Link]
-
N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. (2012). NIH. Retrieved from [Link]
-
Recent Advances in Nitrogen–Nitrogen Bond Formation. ResearchGate. Retrieved from [Link]
-
A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Retrieved from [Link]
-
Pyrazinyl and pyridinyl bis-azomethines formation: an experimental and computational study. (2023). Nature. Retrieved from [Link]
- Process for the preparation of 4-amino-1,2,4-Triazole. Google Patents.
-
Hydrazine synthesis by N-N coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Iodine-mediated oxidative N–N coupling of secondary amines to hydrazines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
Catalytic, asymmetric carbon–nitrogen bond formation using metal nitrenoids: from metal–ligand complexes via metalloporphyrins to enzymes. PMC. Retrieved from [Link]
-
Synthesis of azo compounds. Organic Chemistry Portal. Retrieved from [Link]
-
Hydrazine Formation via Coupling of a NiIII-NH2 Radical. PMC. Retrieved from [Link]
-
Recent Advances in Catalytic Nitrogen–Nitrogen Bond Formation Reactions. ResearchGate. Retrieved from [Link]
-
Synthesis of pyrimidines from dinitrogen and carbon. (2022). Oxford Academic. Retrieved from [Link]
-
Recent Advances in the Synthesis of Azo Compounds. (2023). Preprints.org. Retrieved from [Link]
-
SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS OF AZO COMPOUNDS FROM AROMATIC AMINES. ijorar. Retrieved from [Link]
- The Synthesis of Azo Dyes. Unknown Source.
-
The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. ACS Publications. Retrieved from [Link]
-
Catalytic N–H Bond Formation Promoted by a Ruthenium Hydride Complex Bearing a Redox-Active Pyrimidine-Imine Ligand. (2022). OSTI.GOV. Retrieved from [Link]
-
An Overview of Preparation for Different Azo Compounds. (2024). Al-Nahrain Journal of Science. Retrieved from [Link]
-
Site-Selective C−H Amination of Pyrimidines and Additional Heteroarenes a. ResearchGate. Retrieved from [Link]
-
Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH. Retrieved from [Link]
-
Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. (2024). ACS Omega. Retrieved from [Link]
-
A Practical Oxidative Method for the Cleavage of Hydrazide N N Bonds. ResearchGate. Retrieved from [Link]
Sources
- 1. N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Electrochemical Synthesis of Tetrasubstituted Hydrazines by Dehydrogenative N-N Bond Formation [ccspublishing.org.cn]
- 5. Iodine-mediated oxidative N–N coupling of secondary amines to hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Azo compound synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Hydrazinyl-4,6-dimethoxypyrimidine
Welcome to the Technical Support Center. As application scientists, we understand that isolating high-purity 2-hydrazinyl-4,6-dimethoxypyrimidine (CAS 13223-30-8) is a critical bottleneck in the synthesis of downstream sulfonylurea herbicides and pharmaceutical intermediates.
The synthesis typically involves the nucleophilic aromatic substitution of 4,6-dimethoxy-2-methanesulfonylpyrimidine (or its 2-chloro analog) with hydrazine hydrate. While the reaction itself is highly efficient, the purification phase presents specific challenges: removing highly toxic unreacted hydrazine, preventing the formation of bis-pyrimidine dimers, and avoiding oxidative degradation of the sensitive hydrazine moiety.
This guide provides a self-validating purification methodology and a comprehensive troubleshooting FAQ to resolve common experimental bottlenecks.
Standard Operating Procedure (SOP): Isolation & Purification
This protocol leverages the differential solubility of the target compound versus its impurities. By conducting the reaction in an aqueous solvent, we force the equilibrium forward as the product precipitates, leaving unreacted hydrazine and methanesulfinate byproducts in the aqueous phase .
Step-by-Step Methodology
-
In-Situ Precipitation: Upon completion of the reaction (typically 1–3 hours at 60 °C), cool the aqueous reaction mixture slowly to 0–5 °C using an ice-water bath.
-
Causality: 2-Hydrazinyl-4,6-dimethoxypyrimidine has exceptionally low solubility in cold water. Controlled cooling promotes the growth of large, easily filterable crystals rather than an amorphous crash-out that traps impurities.
-
-
Primary Filtration: Isolate the crude precipitate via vacuum filtration using a Büchner funnel. Compress the filter cake with a glass stopper to mechanically extrude as much mother liquor as possible.
-
Targeted Washing: Wash the filter cake with 3 volumes of ice-cold deionized water.
-
Causality: Hydrazine hydrate is infinitely miscible with water. The cold water wash selectively strips away residual toxic hydrazine and water-soluble inorganic salts without dissolving the target pyrimidine.
-
-
Recrystallization (If >99% purity is required): Transfer the crude solid to a round-bottom flask. Dissolve in a minimum volume of boiling ethanol, then add water dropwise until the solution becomes slightly cloudy (cloud point). Allow to cool slowly to room temperature, then to 4 °C. Filter the resulting purified crystals.
-
Vacuum Drying: Dry the purified product in a vacuum oven (< 50 mbar) at 45–50 °C until a constant weight is achieved.
Self-Validation Checkpoints
To ensure the trustworthiness of your workflow, monitor these built-in validation metrics:
-
Checkpoint 1 (Post-Wash): Test the pH of the final wash filtrate. It should drop from highly alkaline (indicating hydrazine) to neutral (~pH 7.0). If it remains alkaline, continue washing.
-
Checkpoint 2 (Post-Drying): The final product must be a stark white crystalline powder. Any yellowing indicates oxidative degradation or the presence of azo-impurities.
Workflow Visualization
Purification workflow for 2-hydrazinyl-4,6-dimethoxypyrimidine from crude aqueous mixtures.
Quantitative Process Parameters
The following table summarizes the critical quantitative parameters required to maintain process integrity and reproducibility:
| Parameter | Target Specification | Mechanistic Rationale |
| Hydrazine Equivalents | 1.5 – 5.0 mol eq. | A stoichiometric excess acts as a kinetic buffer, preventing the formation of 1,2-bis(4,6-dimethoxypyrimidin-2-yl)hydrazine dimers. |
| Precipitation Temp. | 0 – 5 °C | Maximizes crystallization yield due to the steep solubility curve of the pyrimidine derivative in water. |
| Wash Solvent | Ice-cold DI Water | Selectively removes highly polar unreacted hydrazine and methanesulfinate salts without dissolving the product. |
| Drying Conditions | Vacuum (< 50 mbar), < 60 °C | Prevents thermal and oxidative degradation of the sensitive hydrazine moiety. |
| Expected Yield | > 85% (Crude), > 75% (Pure) | High efficiency is driven by in-situ precipitation, which continuously shifts the reaction equilibrium forward. |
Troubleshooting Guides & FAQs
Q1: My crude product is contaminated with unreacted hydrazine. How do I remove it completely, and how should I handle the waste? A: Because hydrazine hydrate is used in excess to prevent dimer formation, it will heavily contaminate the mother liquor.
-
Purification: Thoroughly wash the filter cake with ice-cold water. Do not use ambient temperature water, as it will cause unacceptable product loss.
-
Waste Remediation: Unreacted hydrazine in the aqueous filtrate is highly toxic. Before disposal, quench the mother liquor by adding a 5- to 10-fold stoichiometric excess of hydrogen peroxide (H₂O₂) at 30–50 °C. This safely oxidizes the residual hydrazine into inert nitrogen gas and water .
Q2: Why is my product yield exceptionally low after recrystallization? A: 2-Hydrazinyl-4,6-dimethoxypyrimidine is moderately soluble in hot ethanol but can remain dissolved if too much solvent is used or if the cooling gradient is too rapid.
-
Solution: Always use a binary solvent system (Ethanol/Water). Dissolve the crude solid in a minimum amount of boiling ethanol, then titrate in water until the cloud point is reached. This forces the product out of solution while keeping organic impurities dissolved.
Q3: The isolated solid is turning yellow/brown during the drying phase. What is happening? A: You are observing auto-oxidation. Hydrazine derivatives are highly susceptible to oxidation in the presence of atmospheric oxygen and heat, forming azo compounds or decomposing entirely.
-
Solution: Never dry this compound in a standard forced-air convection oven. You must dry the product under high vacuum (< 50 mbar) at temperatures strictly below 60 °C. Flushing the vacuum oven with inert gas (Argon or Nitrogen) prior to drying further ensures product stability.
Q4: How can I recycle the mother liquor to improve process mass intensity (PMI) for scale-up? A: The initial aqueous filtrate contains unreacted hydrazine and saturated levels of the product. In industrial settings, this filtered aqueous solution can be recycled directly into the next reaction batch as the primary solvent . This not only reduces the need for fresh hydrazine hydrate but also recovers the dissolved product, significantly boosting the overall isolated yield across multiple campaigns.
References
- Method for producing 2-hydrazino-4,6-dimethoxypyrimidine (JP3259196B2). Google Patents.
- Process for removing residual hydrazine from caustic solutions (GB2080778A). Google Patents.
Stability of 2-Hydrazinyl-4,6-dimethoxypyrimidine under acidic conditions
Introduction
Welcome to the technical support resource for 2-Hydrazinyl-4,6-dimethoxypyrimidine. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic campaigns. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to help you anticipate challenges, troubleshoot effectively, and ensure the integrity of your experimental outcomes. This document specifically addresses a frequently asked question: the stability and handling of 2-Hydrazinyl-4,6-dimethoxypyrimidine under acidic conditions.
FAQs: Stability and Handling in Acidic Media
Question 1: What is the expected behavior of 2-Hydrazinyl-4,6-dimethoxypyrimidine when introduced to an acidic medium?
Answer: Upon introduction to an acidic medium, the primary and most immediate event is the protonation of the basic nitrogen centers on the molecule. The pyrimidine ring nitrogens and the hydrazinyl group are all potential sites for protonation. The specific site and extent of protonation will depend on the pKa of each nitrogen and the strength of the acid used. Given that hydrazine is a weak base, the terminal amino group of the hydrazinyl moiety is a likely site of initial protonation.
This acid-base chemistry is a critical first consideration. A study on related 4,6-dihydroxypyrimidine derivatives demonstrated that the pyrimidine ring can undergo multiple protonation stages in strongly acidic media like sulfuric acid.[1] While the electronic effects of the methoxy groups differ from hydroxyl groups, the principle of ring nitrogen protonation remains relevant.
The formation of a salt can significantly alter the compound's physical properties, most notably its solubility. The protonated form is generally more soluble in aqueous and polar protic solvents than the free base.
Caption: Equilibrium between the free base and protonated form in acidic media.
Question 2: I'm planning a reaction in acidic conditions. Is degradation of 2-Hydrazinyl-4,6-dimethoxypyrimidine a concern? What are the potential degradation pathways?
Answer: Yes, degradation is a valid concern, particularly under harsh acidic conditions (i.e., strong acids, elevated temperatures, prolonged reaction times). While this specific molecule's degradation profile is not extensively published, we can infer potential pathways based on the functional groups present: the hydrazinyl moiety, the methoxy groups, and the pyrimidine core.
-
Hydrolysis of Methoxy Groups: The methoxy groups on the pyrimidine ring are susceptible to acidic hydrolysis, which would convert them to hydroxyl groups. This is a known transformation for similar pyrimidine structures. For instance, the synthesis of 2-amino-4,6-dimethoxypyrimidine sometimes involves hydrolysis steps in acidic aqueous solutions, although the goal there is different.[2] This hydrolysis would yield 2-hydrazinyl-4,6-dihydroxypyrimidine (a barbituric acid analog).
-
Cleavage of the C-N Hydrazinyl Bond: The bond connecting the hydrazinyl group to the pyrimidine ring can be susceptible to cleavage under forcing acidic conditions, potentially leading to the formation of 4,6-dimethoxypyrimidin-2-ol and hydrazine.
-
Pyrimidine Ring Opening: Pyrimidine rings themselves can undergo degradation through hydrolytic pathways, although this typically requires more extreme conditions than functional group hydrolysis.[3][4] The initial steps would likely involve hydrolysis of the methoxy groups, followed by attack on the ring itself.
The relative rates of these degradation pathways are highly dependent on the specific conditions (acid concentration, temperature, solvent). We strongly recommend performing stability trials and monitoring your reaction closely.
Caption: Potential degradation pathways under harsh acidic conditions.
Question 3: My reaction is giving a low yield and my TLC shows multiple spots. How can I determine if my starting material is degrading?
Answer: This is a classic troubleshooting scenario. Low yields and multiple spots on a Thin Layer Chromatography (TLC) plate are strong indicators of either side product formation or starting material degradation. Here is a systematic approach to diagnose the issue:
Troubleshooting Workflow:
-
Run Control Experiments:
-
Control 1 (No Acid): Stir the starting material in the reaction solvent at the target temperature without the acid.
-
Control 2 (No Substrate): Run the reaction with your starting material and the acid, but without the other coupling partner/reagent.
-
-
Monitor by TLC: Sample each control experiment and your actual reaction at regular time intervals (e.g., 0h, 1h, 4h, 24h).
-
Analyze the TLC:
-
If Control 1 is clean (only the starting material spot), it suggests the solvent and temperature are not the issue.
-
If Control 2 shows new spots appearing over time that are not present in your actual reaction, this strongly points to acid-induced degradation of your 2-hydrazinyl-4,6-dimethoxypyrimidine.
-
Compare the spots in Control 2 to the impurity profile in your actual reaction. If they match, you have confirmed degradation is a significant pathway.
-
Recommended Analytical Protocol: Stability Assessment by TLC
| Parameter | Recommended Condition | Notes |
| Stationary Phase | Silica gel 60 F254 plates | Standard choice for moderately polar compounds. |
| Mobile Phase | Ethyl Acetate / Hexane (e.g., 1:1 v/v) | Adjust polarity as needed for optimal spot separation (Rf ~0.3-0.5). |
| Visualization | UV light (254 nm) and/or a potassium permanganate stain | The pyrimidine ring is UV active. A KMnO4 stain will visualize non-UV active degradation products. |
| Procedure | 1. Dissolve a small sample of 2-hydrazinyl-4,6-dimethoxypyrimidine in a suitable solvent (e.g., ethanol).2. Prepare a solution of the acid in the reaction solvent at the intended concentration.3. Mix the two solutions and maintain at the target reaction temperature.4. Spot the mixture on a TLC plate at T=0 and subsequent time points.5. Develop and visualize the plate to observe the appearance of new spots over time. |
This systematic approach will provide clear evidence for or against acid-mediated degradation. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Question 4: What are the best practices for using 2-Hydrazinyl-4,6-dimethoxypyrimidine in an acidic reaction to minimize degradation?
Answer: Minimizing degradation is key to achieving high yields and purity. Based on our experience with related heterocyclic systems, we recommend the following strategies:
-
Use the Weakest Acid Possible: Only use an acid strong enough to catalyze your desired reaction. Avoid using large excesses of strong acids like sulfuric or hydrochloric acid unless absolutely necessary. Catalytic amounts are often sufficient. For example, one protocol uses a catalytic amount of concentrated sulfuric acid for a cyclization reaction, suggesting the substrate can tolerate it for the required reaction time.[5]
-
Control the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid prolonged heating. Many reactions involving hydrazine derivatives proceed well at reflux in solvents like ethanol (80-120 °C), but your specific transformation may not require such high temperatures.[6]
-
Limit Reaction Time: Monitor the reaction progress closely by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. Prolonged exposure to acid increases the likelihood of degradation.[6]
-
Consider Salt Forms: If your reaction allows, you might start with a pre-formed salt of the 2-hydrazinyl-4,6-dimethoxypyrimidine (e.g., the hydrochloride salt). This can sometimes offer better stability and handling properties, though it may affect solubility and reactivity.
-
Inert Atmosphere: While less critical for acid stability than for oxidation, running reactions under an inert atmosphere (Nitrogen or Argon) is a good general practice to prevent potential oxidative side reactions that can be catalyzed by trace metals under acidic conditions.[6]
By carefully optimizing these parameters, you can create a reaction environment that favors your desired product formation over competing degradation pathways.
References
-
SYNTHESIS OF POLYNUCLEAR PYRIMIDINE DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITIES. Siddesh M. B, Basavaraj Padmashali, Th. [Link]
-
a degradation of 2-amino-4,6-dimethoxypyrimidine (solid line) by... ResearchGate. [Link]
- Method for producing 2-hydrazino-4,6-dimethoxypyrimidine.
-
An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. PMC. [Link]
-
An Efficient Novel Method for Synthesis of 2-Hydrazino-4,6-dimethylpyrimidine. ResearchGate. [Link]
-
The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. [Link]
- Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
-
Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. ResearchGate. [Link]
-
Chemical reactivity and bioactivity properties of pyrazinamide analogs of acetylsalicylic acid and salicylic acid using conceptual density functional theory. PMC. [Link]
-
The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. PubMed. [Link]
-
2-Hydrazinyl-4,6-dimethylpyrimidine | C6H10N4 | CID 350535. PubChem. [Link]
-
Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. PubMed. [Link]
-
Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. Semantic Scholar. [Link]
-
2-Hydrazino-4,6-dimethylpyrimidine (2-HDP) as a novel therapeutic for the neurovascular pathology of diabetic retinopathy. IOVS | ARVO Journals. [Link]
-
Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. [Link]
-
Synthesis, Corrosion Inhibition Efficiency in Acidic Media, and Quantum Chemical Studies of Some Hydrazine Derivatives. Science and Technology Indonesia. [Link]
-
(PDF) Synthesis and Characterization of Hydrazide and Hydrazones derived from 2-Mercaptopyrimidine. Academia.edu. [Link]
-
Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. ResearchGate. [Link]
-
Chemical interactions between drugs containing reactive amines with hydrolyzable insoluble biopolymers in aqueous solutions. PubMed. [Link]
-
the chemical and biochemical degradation of hydrazine. SciSpace. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. heteroletters.org [heteroletters.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 2-Hydrazinyl-4,6-dimethoxypyrimidine Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Hydrazinyl-4,6-dimethoxypyrimidine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical role of temperature in modulating reaction outcomes. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to optimize your experiments with confidence.
Introduction
2-Hydrazinyl-4,6-dimethoxypyrimidine is a pivotal heterocyclic building block, primarily utilized in the synthesis of fused ring systems such as pyrazolo[1,5-a]pyrimidines. These scaffolds are of significant interest in medicinal chemistry. The reactivity of the hydrazinyl moiety is highly dependent on reaction conditions, with temperature being one of the most influential—yet challenging—parameters to control. Proper temperature management is essential for controlling reaction rates, ensuring regioselectivity, and preventing the formation of impurities. This guide is designed to address the common issues encountered when temperature is not optimally controlled.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of 2-Hydrazinyl-4,6-dimethoxypyrimidine, and how does temperature generally influence them?
2-Hydrazinyl-4,6-dimethoxypyrimidine is predominantly used in condensation reactions with 1,3-dicarbonyl compounds (or their synthetic equivalents) to form pyrazolo[1,5-a]pyrimidines.[1][2][3] Temperature is a key parameter that governs the kinetics of these reactions.
-
Reaction Rate: As with most chemical reactions, higher temperatures increase the reaction rate by providing the necessary activation energy.[4] For reactions that are sluggish at room temperature, refluxing in a suitable solvent like ethanol (reflux temp ~78°C) or dioxane (reflux temp ~101°C) is a common strategy to drive the reaction to completion.[5]
-
Selectivity: In cases where multiple reaction pathways are possible (e.g., with unsymmetrical dicarbonyls), temperature can influence the product ratio. Sometimes, lower temperatures may favor a kinetically controlled product, while higher temperatures can lead to the thermodynamically more stable product.
-
Side Reactions: Elevated temperatures can promote undesirable side reactions, such as decomposition of the starting material or product, or the formation of hard-to-remove impurities.[5] Hydrazine derivatives, in particular, can be susceptible to oxidation at high temperatures, especially in the presence of air.[5]
Q2: I am synthesizing a pyrazolo[1,5-a]pyrimidine derivative using a β-diketone, but my reaction is slow and gives a low yield at room temperature. What is the first troubleshooting step?
This is a very common issue. The initial condensation and subsequent cyclization/dehydration often require thermal energy to proceed at a practical rate.
Recommended Solution: Increase the reaction temperature by heating the mixture to reflux in an appropriate solvent.[5] Ethanol is a frequently used solvent for these types of condensations.[5] If the substrate reactivity is particularly low, a higher boiling solvent like dioxane or 1-butanol may be necessary to achieve a sufficient reaction rate.[6][7]
Causality: The mechanism involves nucleophilic attack of the hydrazine on a carbonyl group, forming a hydrazone intermediate, followed by an intramolecular cyclization and dehydration. The dehydration step is often the rate-limiting step and is significantly accelerated by heat.[8]
Self-Validation: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5] Compare the reaction mixture to spots of your starting materials. The reaction is complete when the starting material spots have been consumed. This prevents unnecessarily long heating times that could lead to degradation.
Q3: My condensation reaction with an unsymmetrical β-diketone is yielding a mixture of regioisomers. How can temperature control help?
The formation of regioisomers is a classic challenge when the two carbonyl groups of the dicarbonyl compound have different reactivities.
Recommended Solution: The regioselectivity is often determined by which carbonyl group undergoes the initial nucleophilic attack by the hydrazine. This can be influenced by both steric and electronic factors. While solvent and pH play a major role, temperature can also be used to modulate selectivity.
-
Lower the Temperature: Start the reaction at a lower temperature (e.g., 0-5 °C or room temperature) and allow it to proceed for a longer duration. This can sometimes favor the kinetically preferred isomer by accentuating the differences in activation energy between the two competing pathways.
-
Microwave Irradiation: In some cases, microwave-assisted synthesis can offer different selectivity compared to conventional heating due to rapid, uniform heating that can favor a specific reaction pathway.[3][9]
Below is a diagram illustrating the logical flow for troubleshooting this issue.
Caption: Troubleshooting workflow for regioisomer formation.
Q4: During the synthesis of 2-Hydrazinyl-4,6-dimethoxypyrimidine from 2-chloro-4,6-dimethoxypyrimidine, I am getting a significant amount of the di-hydrazinyl impurity. How can I prevent this?
This is a classic problem of over-reaction in nucleophilic aromatic substitution (SNAr). The desired mono-substituted product is still reactive towards hydrazine, leading to an undesired di-substituted byproduct.
Recommended Solution: This issue is best addressed by careful control of both stoichiometry and temperature.
-
Control Stoichiometry: Use only a slight excess of hydrazine hydrate (e.g., 1.1 to 1.2 equivalents). A large excess will strongly favor the formation of the di-substituted product.[5]
-
Low-Temperature Addition: Add the hydrazine hydrate solution slowly (dropwise) to the pyrimidine substrate while maintaining a low temperature, for example, 5-10°C, using an ice bath.[10] This controls the initial exothermic reaction and improves selectivity for mono-substitution. After the addition is complete, the reaction can be allowed to warm to room temperature to ensure completion.[10]
Causality: The SNAr reaction rate is highly temperature-dependent. By keeping the temperature low during the addition of the nucleophile (hydrazine), you can control the reaction rate and favor the selective replacement of just one leaving group.[10]
Q5: When should I consider using microwave irradiation versus conventional heating?
Microwave-assisted organic synthesis is a powerful technique that can dramatically reduce reaction times and, in some cases, improve yields.[11][12]
-
Consider Microwaves When:
-
Conventional heating requires very long reflux times (>12-24 hours).[5]
-
You are working with thermally unstable substrates that might decompose under prolonged heating.
-
You are performing high-throughput synthesis or library generation and need to accelerate your workflow.
-
You are attempting to drive a particularly difficult reaction to completion. Microwave irradiation at a set temperature (e.g., 120-140°C) can provide energy more efficiently than conventional reflux.[2][12]
-
Important Note: Reactions in a microwave synthesizer are typically performed in sealed vessels, which can lead to pressures significantly above atmospheric pressure. This allows for heating solvents well above their normal boiling points, further accelerating reactions. Always use appropriate safety precautions and dedicated microwave reaction vessels.
Troubleshooting Guide: Temperature Effects
| Issue Encountered | Potential Cause Related to Temperature | Recommended Solution |
| Low or No Reaction | Insufficient thermal energy to overcome the activation barrier. | Gradually increase the temperature. Start with refluxing in ethanol, and if necessary, switch to a higher-boiling solvent like dioxane or DMF.[5][7] Consider microwave irradiation for very unreactive substrates.[2] |
| Formation of Impurities / Product Degradation | Reaction temperature is too high, causing decomposition or side reactions. | Reduce the reaction temperature. Monitor the reaction closely by TLC and stop the heating as soon as the starting material is consumed.[5] If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[5] |
| High Levels of Di-substituted Impurity (during synthesis) | Reaction temperature is too high, increasing the rate of the second substitution. | Perform a slow, dropwise addition of hydrazine at a reduced temperature (5-10°C) before allowing the reaction to warm to room temperature.[10] |
| Poor Regioselectivity | High temperature is allowing the reaction to reach thermodynamic equilibrium, favoring a mixture of products. | Attempt the reaction at a lower temperature for a longer duration to favor the kinetically controlled product. |
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol is a representative example of a condensation reaction and highlights key points of temperature control.
Reaction: 2-Hydrazinyl-4,6-dimethoxypyrimidine + Acetylacetone → 5,7-Dimethyl-2-methoxypyrazolo[1,5-a]pyrimidine (Note: Product structure inferred from general reactivity patterns)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]
Technical Support Center: Preventing Dimer Formation in Pyrimidine Synthesis
Welcome to the Technical Support Center for Pyrimidine Synthesis. Whether you are synthesizing novel pyrimidine-based small molecule APIs (e.g., kinase inhibitors) or synthesizing and handling pyrimidine-rich oligonucleotides for genetic medicines, dimer formation is a pervasive challenge that severely impacts yield and purity.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to eliminate dimerization across both chemical and photochemical workflows.
Module A: Small Molecule API Synthesis (Chemical Dimerization)
In the de novo chemical synthesis of pyrimidines, reactive intermediates often undergo off-target self-condensation or cross-condensation, leading to stable, unwanted dimeric byproducts.
Q1: During the synthesis of pyrimidines via N–N cleaving carbon atom insertion into pyrazoles, I am observing significant bis(pyrazolyl)methane dimer formation. How can I suppress this?
The Mechanism: When synthesizing pyrimidines from pyrazoles using chlorodiazirine as a carbon source, a highly reactive carbene intermediate is generated. In standard ethereal solvents like Tetrahydrofuran (THF) or polar solvents like Acetonitrile (CH₃CN), this intermediate lacks sufficient steric shielding. Consequently, instead of the desired N–N cleavage and insertion, the intermediate reacts with a second pyrazole molecule, yielding a bis(pyrazolyl)methane dimer[1].
The Solution:
-
Solvent Switch: Replace THF or CH₃CN with Methyl tert-butyl ether (MtBE). MtBE provides superior steric protection around the reactive center and possesses marginally stronger α-CH bonds, which drastically minimizes α-functionalization and subsequent dimer formation[1].
-
Protecting Groups: If your pyrazole is highly electron-poor, even MtBE might not fully suppress dimerization. In these cases, installing a 2-(Trimethylsilyl)ethoxymethyl (SEM) protecting group on the pyrazole nitrogen prevents dimer formation entirely and rescues the pyrimidine yield[1].
Q2: I am attempting a multicomponent Biginelli-type synthesis using trapped enols (e.g., 4-hydroxycoumarin), but I am isolating bis-coumarin dimers instead of the cyclized pyrimidine. What is happening?
The Mechanism: Traditional Biginelli reactions use a β-dicarbonyl, an aldehyde, and urea. However, when using trapped enols like 4-hydroxycoumarin or 4-hydroxy-6-methyl-2-pyrone, the reaction pathway often diverts. The initial Knoevenagel condensation between the enol and the aldehyde forms a highly electrophilic intermediate. Because the trapped enol is exceptionally nucleophilic, a second enol molecule rapidly attacks this intermediate via a Michael addition before the urea can condense, resulting in a tandem Knoevenagel-Michael dimerization (yielding bis-coumarins or bis-pyrones)[2].
The Solution: To favor cyclization over dimerization, the reaction requires precise catalytic tuning. Utilizing cooperative single-site Lewis acid and Brønsted acid catalysts (such as Ni-DDIA metal-organic frameworks) under solvent-free conditions can stabilize the urea-aldehyde intermediate, accelerating the cyclization pathway and outcompeting the Michael addition.
Workflow: Diverting carbene intermediates from dimerization to pyrimidine synthesis using MtBE.
Module B: Oligonucleotide Synthesis (Photochemical Dimerization)
When synthesizing or purifying pyrimidine-rich oligonucleotides (containing adjacent thymine, cytosine, or uracil bases), researchers frequently encounter sequence degradation or adduction due to photochemical dimerization.
Q3: Why are my pyrimidine-rich oligonucleotides forming higher molecular weight adducts and failing downstream sequencing after gel purification?
The Mechanism: Direct photochemical excitation of adjacent pyrimidines is the primary mechanism for Cyclobutane Pyrimidine Dimer (CPD) formation. This occurs under UVC irradiation (<290 nm), which perfectly aligns with the absorbance maximum of DNA/RNA at 260 nm[3]. The absorbed photon excites the C5=C6 double bond of a pyrimidine into a reactive singlet or triplet state, triggering a [2+2] cycloaddition with an adjacent pyrimidine[3]. This creates a covalent cyclobutane ring that distorts the oligonucleotide backbone and halts polymerases.
The Solution: The standard practice of using UV transilluminators (302 nm) for visualizing oligonucleotides during gel extraction is the primary culprit.
-
Wavelength Shift: Transition entirely to blue-light transilluminators (470 nm) paired with safe dyes (e.g., SYBR Safe). Blue light lacks the energy required to excite the pyrimidine C5=C6 bond.
-
Environmental Shielding: Perform all synthesis, cleavage, and deprotection steps in amber glassware to block ambient UVA/UVB light.
Pathway of UV-induced CPD formation and preventative physical shielding strategies.
Quantitative Data Summary: Dimerization Profiles
| Dimer Type | Synthesis Context | Primary Mechanism | Prevention Strategy |
| Bis(pyrazolyl)methane | De novo Pyrimidine Synthesis (Carbon Insertion) | Off-target condensation with carbene intermediate | Solvent switch to MtBE; SEM protecting groups |
| Bis-coumarins / Bis-pyrones | Multicomponent Synthesis (Biginelli-like) | Tandem Knoevenagel-Michael addition | Cooperative Lewis/Brønsted acid catalysis |
| Cyclobutane Pyrimidine Dimers (CPDs) | Oligonucleotide Synthesis & Handling | UV-induced [2+2] cycloaddition of C5=C6 bonds | Amber glassware; Blue-light transillumination |
Validated Experimental Protocols
Protocol 1: Dimer-Free Synthesis of Pyrimidines via Carbon Atom Insertion
This protocol is designed to be a self-validating system. The use of MtBE prevents the formation of the distinct bis(pyrazolyl)methane methylene bridge, which acts as an internal NMR control.
-
Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve the pyrazole precursor (1.0 equiv) in anhydrous Methyl tert-butyl ether (MtBE) to a concentration of 0.1 M.
-
Reagent Addition: Add anhydrous Na₂CO₃ (2.0 equiv) to the solution to act as an acid scavenger.
-
Insertion: Slowly add the chlorodiazirine reagent (1.5 equiv) dropwise via syringe at room temperature.
-
Thermal Activation: Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Validation & Workup: Cool the reaction to room temperature and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Self-Validation Check: Obtain a crude ¹H NMR spectrum. The absence of a singlet peak integrating to 2H around
6.0–6.5 ppm (characteristic of the bis(pyrazolyl)methane bridging methylene) confirms the successful suppression of dimer formation.
Protocol 2: Photoprotective Workflow for Pyrimidine-Rich Oligonucleotide Synthesis
This protocol eliminates the risk of CPD formation during the critical post-synthesis purification phase.
-
Cleavage & Deprotection: Cleave the synthesized oligonucleotide from the solid support using standard ammonium hydroxide protocols, ensuring the reaction vessel is wrapped in aluminum foil or utilizes amber glass.
-
Gel Electrophoresis: Run the crude oligonucleotide on a denaturing polyacrylamide gel (PAGE).
-
Staining: Stain the gel using a blue-light compatible dye (e.g., SYBR Gold or SYBR Safe) for 15 minutes in the dark.
-
Visualization & Extraction: Place the gel on a 470 nm blue-light transilluminator. Do not use a 302 nm UV transilluminator. Excise the target band rapidly using a clean scalpel.
-
Elution: Elute the oligonucleotide into an amber microcentrifuge tube using the crush-and-soak method to guarantee zero ambient UV exposure during the 12-hour elution period.
References
1.[1] Unified Access to Pyrimidines and Quinazolines Enabled by N–N Cleaving Carbon Atom Insertion. Journal of the American Chemical Society (ACS Publications). URL:[Link] 2.[3] Dynamic accumulation of cyclobutane pyrimidine dimers and its response to changes in DNA conformation. Nucleic Acids Research (PMC - NIH). URL:[Link] 3.[2] Multicomponent Green Synthesis Involving Aryl Aldehydes and Trapped Enols: Dimerization over Cyclization. ACS Omega (ACS Publications). URL:[Link]
Sources
Technical Support Center: Troubleshooting the Biginelli Reaction
Welcome to the Application Scientist Support Center. The Biginelli reaction is a powerful multicomponent reaction (MCR) that condenses an aldehyde, a ß-keto ester, and urea (or thiourea) to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are critical scaffolds in drug development[1]. However, researchers frequently encounter low yields, particularly when scaling up or deviating from simple, unhindered aromatic aldehydes.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you optimize your DHPM yields.
Mechanistic Foundations: Why Do Biginelli Reactions Fail?
To troubleshoot effectively, we must first understand the causality of the reaction. As elucidated by Kappe, the rate-limiting step is the acid-catalyzed formation of an N-acyliminium ion intermediate from the aldehyde and urea ()[1].
If this intermediate is not stabilized or forms too slowly, competing side reactions—most notably the Knoevenagel condensation between the aldehyde and the ß-keto ester—will dominate the pathway, drastically reducing the final DHPM yield[1].
Fig 1: Biginelli reaction pathways demonstrating the critical N-acyliminium bottleneck.
Troubleshooting Guide & FAQs
Q1: I am using an aliphatic aldehyde (or an ortho-substituted aromatic aldehyde) and my yields are below 30%. How can I improve this? Root Cause: Aliphatic aldehydes and sterically hindered ortho-substituted benzaldehydes form highly unstable N-acyliminium intermediates. Traditional Brønsted acid conditions (e.g., catalytic HCl in refluxing ethanol) fail to stabilize this intermediate, leading to degradation or unreacted starting materials[1]. Solution: Switch to a strong Lewis acid or a specialized reaction mediator. Polyphosphate ester (PPE) has been shown to specifically stabilize the iminium ion intermediate, boosting yields for aliphatic substrates by 20–50% ()[1]. Alternatively, use Lewis acids like CuCl₂, InCl₃, or Yb(OTf)₃ under solvent-free conditions.
Q2: My reaction mixture turns dark, and TLC shows multiple spots. I suspect side reactions. What is happening? Root Cause: You are likely observing the Knoevenagel condensation side-product. If the urea does not condense rapidly with the aldehyde, the ß-keto ester will react with the aldehyde instead. This is exacerbated by insufficient acid strength or excess heating in protic solvents. Solution: Ensure your urea is fully dissolved and active. Pre-mix the aldehyde and urea with your catalyst for 5–10 minutes before adding the ß-keto ester. This "primes" the reaction by favoring the N-acyliminium ion formation first.
Q3: Can I run this reaction without toxic organic solvents to improve recovery and atom economy? Root Cause/Context: Traditional protocols rely on refluxing ethanol or THF, which can complicate product isolation and dilute the effective concentration of the reagents. Solution: Yes, solvent-free mechanochemical (ball-milling or grinding) approaches are highly effective. Utilizing a hierarchical zeolite catalyst (e.g., MFI27_6) in a ball mill at 30 Hz can push yields above 90% in just 20 minutes ()[2]. Similarly, simple mortar-and-pestle grinding with hydrated ferric nitrate (Fe(NO₃)₃·9H₂O) provides excellent yields without organic solvents[3]. The lack of solvent increases the effective concentration of the reagents, overcoming the activation energy barrier more efficiently.
Q4: Does the choice of urea vs. thiourea affect the yield? Root Cause: Thiourea is significantly less nucleophilic than urea due to the lower electronegativity and larger atomic radius of sulfur compared to oxygen. This slows down the initial nucleophilic attack on the aldehyde. Solution: When using thiourea, reaction times must be extended, and a stronger Lewis acid (e.g., BF₃·OEt₂ or molecular iodine) is often required to sufficiently activate the aldehyde carbonyl ()[4].
Quantitative Data Summary: Catalyst & Condition Optimization
The following table synthesizes yield data across various catalytic systems and conditions to aid in selecting the optimal parameters for your specific substrates.
| Catalyst System | Solvent / Condition | Target Substrate Profile | Avg. Time | Yield Range | Ref |
| Catalytic HCl | Ethanol (Reflux) | Unhindered Aromatic Aldehydes | 12–18 h | 40–60% | [1] |
| Polyphosphate Ester (PPE) | THF (Reflux) or Microwave | Aliphatic & Hindered Aldehydes | 2 min (MW) | 70–95% | [1] |
| Zeolite (MFI27_6) | Solvent-free (Ball Mill, 30 Hz) | Broad Scope (Green Chemistry) | 20 min | 86–96% | [2] |
| Fe(NO₃)₃·9H₂O | Solvent-free (Grinding) | Broad Scope | 10-30 min | 80–95% | [3] |
| 28% HSiW/Y | Solvent-free (90 °C) | Aromatic Aldehydes | 60 min | 70–99% | [5] |
| Molecular Iodine (I₂) | Acetonitrile (Reflux) | Thiourea & Complex Aldehydes | 12 h | 65–85% | [4] |
Self-Validating Experimental Protocol: High-Yield Solvent-Free Synthesis
To ensure reproducibility and high yields, we recommend the following solvent-free protocol utilizing a solid-supported acid catalyst (e.g., Heteropolyacid on Zeolite[5] or Hydrated Ferric Nitrate[3]).
Why this protocol is self-validating: The product precipitates directly upon aqueous workup. The crude mass provides an immediate, reliable go/no-go yield metric before recrystallization, ensuring you do not waste time purifying a failed reaction.
Step-by-Step Methodology
-
Preparation: In a mortar or a ball-milling jar, combine 1.0 mmol of the aldehyde, 1.0 mmol of the ß-keto ester (e.g., ethyl acetoacetate), and 1.5 mmol of urea. (Note: The 1.5x excess of urea compensates for potential thermal decomposition into ammonia and cyanic acid).
-
Catalyst Addition: Add 10 mol% of the solid acid catalyst (e.g., Fe(NO₃)₃·9H₂O or supported heteropolyacid).
-
Activation (Mechanochemical): Grind the mixture vigorously with a pestle for 5–10 minutes, or mill at 30 Hz for 20 minutes. The mechanical energy creates a localized melt, facilitating the N-acyliminium formation without solvent dilution.
-
Thermal Maturation (If Grinding): Transfer the mixture to a reaction vial and heat at 90 °C for 45–60 minutes. The mixture will solidify completely as the DHPM product forms.
-
Quenching & Isolation: Cool to room temperature. Add 10 mL of ice-cold distilled water and stir vigorously. The water dissolves unreacted urea and the metal catalyst, leaving the highly insoluble DHPM as a precipitate.
-
Filtration & Purification: Filter the solid under vacuum. Wash with cold water (2 x 5 mL). Recrystallize the crude solid from hot ethanol to yield analytically pure 3,4-dihydropyrimidin-2(1H)-one.
Fig 2: Optimized solvent-free experimental workflow for high-yield DHPM synthesis.
References
-
Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog - Accounts of Chemical Research (ACS) -[Link]
-
Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing a Ball Mill Technique: A Green Sustainable Process - Molecules (MDPI) -[Link]
-
Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength - RSC Advances -[Link]
-
Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - Beilstein Journal of Organic Chemistry -[Link]
-
A new protocol for Biginelli (or like) reaction under solvent-free grinding method using Fe(NO3)3.9H2O as catalyst - Synthetic Communications (Taylor & Francis) -[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 5. Tuning the Biginelli reaction mechanism by the ionic liquid effect: the combined role of supported heteropolyacid derivatives and acidic strength - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03336J [pubs.rsc.org]
Comparative Reactivity Guide: 2-Hydrazinylpyrimidines vs. 2-Aminopyrimidines
In the landscape of heterocyclic chemistry and drug discovery, the pyrimidine scaffold is ubiquitous. However, the choice of substitution at the 2-position—specifically between an amino (-NH₂) and a hydrazinyl (-NH-NH₂) group—fundamentally alters the molecule's electronic landscape and synthetic utility.
As an application scientist, understanding the divergence in reactivity between 2-aminopyrimidines and 2-hydrazinylpyrimidines is critical for designing efficient synthetic routes. This guide objectively compares their nucleophilic performance, underlying electronic mechanisms, and field-proven experimental workflows.
Mechanistic Foundations: Resonance vs. The Alpha-Effect
The stark contrast in reactivity between these two functional groups stems from their distinct molecular orbital configurations.
2-Aminopyrimidine: Resonance-Induced Deactivation
The pyrimidine ring is a strongly
2-Hydrazinylpyrimidine: The Alpha-Effect
The introduction of a second nitrogen atom creates a hydrazine linkage. According to the
Electronic mechanisms governing the nucleophilicity of pyrimidine derivatives.
Quantitative Reactivity Comparison
To synthesize target compounds effectively, researchers must align the substrate's inherent nucleophilicity with the correct reaction conditions. Table 1 summarizes the operational differences between the two scaffolds.
Table 1: Comparative Reactivity Profile
| Parameter | 2-Aminopyrimidine | 2-Hydrazinylpyrimidine |
| Relative Nucleophilicity | Low (Resonance stabilized) | Very High ( |
| Primary Synthetic Application | Kinase inhibitors (e.g., N-aryl derivatives) | Antimicrobials, Pyrazole synthesis |
| Reaction with Carbonyls | Reversible imine/aminal formation; equilibrium favors starting materials[1] | Rapid, irreversible hydrazone formation[4] |
| Cross-Coupling Dependency | Requires Pd/Cu catalysis (Buchwald-Hartwig)[5] | Catalyst-free condensation[3] |
| Oxidation Susceptibility | Stable under standard conditions | Highly prone to oxidation (forms diazonium intermediates) |
Field-Proven Experimental Workflows
The divergent electronic properties of these molecules dictate entirely different synthetic strategies. Below are self-validating protocols designed to maximize yield and purity based on the causal mechanisms discussed above.
Divergent synthetic pathways for 2-amino and 2-hydrazinyl pyrimidines.
Protocol A: Pd-Catalyzed Buchwald-Hartwig N-Arylation of 2-Aminopyrimidine
Causality: Because the 2-amino group lacks sufficient HOMO energy to attack unactivated aryl halides, we must utilize palladium catalysis. The strong base (NaOtBu) deprotonates the amine, allowing it to coordinate to the Pd(II)-aryl complex prior to reductive elimination[5].
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried Schlenk flask with 2-aminopyrimidine (1.0 equiv), the target Aryl Bromide (1.2 equiv), PdCl₂(PPh₃)₂ (5 mol%), Xantphos ligand (10 mol%), and NaOtBu (1.5 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with Argon three times. Self-Validation: Failure to exclude oxygen will result in rapid catalyst death (black Pd(0) precipitation).
-
Solvent Addition: Add anhydrous Toluene to achieve a 0.2 M concentration.
-
Reaction: Heat the mixture to 100 °C for 12–16 hours. Monitor via LC-MS until the aryl bromide is fully consumed.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst debris.
-
Isolation: Concentrate under reduced pressure and purify via flash column chromatography to isolate the N-arylpyrimidin-2-amine target.
Protocol B: Condensation of 2-Hydrazinylpyrimidine with Carbonyls
Causality: The
Step-by-Step Methodology:
-
Preparation: Dissolve 2-hydrazinylpyrimidine (1.0 equiv) and the target aldehyde or ketone (1.1 equiv) in absolute ethanol (0.5 M).
-
Activation: Add a catalytic amount of glacial acetic acid (0.1 equiv). Self-Validation: The acid protonates the carbonyl oxygen, increasing its electrophilicity without fully protonating the highly nucleophilic terminal hydrazine nitrogen.
-
Reaction: Stir the mixture at room temperature (for aldehydes) or heat to reflux at 80 °C (for sterically hindered ketones) for 1–4 hours.
-
Monitoring & Precipitation: Monitor via TLC. A distinct visual cue of success is the formation of a heavy precipitate (the hydrazone product) directly in the reaction mixture as the equilibrium is driven forward.
-
Isolation: Cool the mixture in an ice bath to maximize crystallization. Filter the precipitate, wash with cold ethanol, and dry under high vacuum to yield the pure derivative.
References
Sources
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Alpha effect - Wikipedia [en.wikipedia.org]
- 3. Identification of Novel Antimicrobial 2‑(Pyrimidin-2-yl)-5-alkyl-pyridazin-3(2H)‑one Scaffolds against Klebsiella pneumoniae, Inspired by Luffariellolide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijirt.org [ijirt.org]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity of 2-Hydrazinyl-4,6-dimethoxypyrimidine derivatives
Biological Activity of 2-Hydrazinyl-4,6-dimethoxypyrimidine Derivatives: A Comparative Guide for Drug & Agrochemical Development
Executive Summary
The pyrimidine scaffold is a universally recognized pharmacophore, serving as the structural foundation for numerous FDA-approved therapeutics and commercial agrochemicals[1]. Among its functionalized variants, 2-Hydrazinyl-4,6-dimethoxypyrimidine (2-HDP) stands out as a highly versatile, bifunctional building block. The presence of the nucleophilic hydrazine moiety allows for rapid synthetic divergence into complex N-heterocycles (e.g., pyrazoles, triazoles, and hydrazones)[2]. Concurrently, the 4,6-dimethoxy substitutions act as electron-donating groups, optimizing the lipophilicity (LogP) of the derivatives and enhancing target-binding affinity via hydrogen bonding[1].
This guide objectively compares the biological performance of 2-HDP derivatives against industry-standard alternatives across three primary domains: Antimicrobial, Oncology (Kinase Inhibition), and Agrochemical (Herbicidal) applications.
Structural Rationale & Synthetic Divergence
The biological efficacy of 2-HDP derivatives is not coincidental; it is rooted in structural causality. The pyrimidine core mimics natural nucleobases, allowing these derivatives to seamlessly intercalate into biological processes involving DNA, RNA, and ATP-binding sites[3].
When 2-HDP is utilized as a precursor, the hydrazine group (-NH-NH₂) acts as a reactive anchor. Condensation with aldehydes yields hydrazones (Schiff bases) known for membrane disruption, while cyclocondensation with 1,3-dicarbonyls generates pyrazole hybrids that fit precisely into kinase hinge regions[4]. Furthermore, reaction with sulfonyl isocyanates yields sulfonylureas, a class of potent enzyme inhibitors in plant biology[2].
Fig 1: Synthetic divergence of 2-HDP into distinct therapeutic and agrochemical pharmacophores.
Biological Activity Comparisons
Antimicrobial & Antifungal Efficacy
Pyrimidine-based Schiff bases and triazole hybrids derived from 2-HDP exhibit profound antimicrobial properties. The methoxy groups enhance the molecule's ability to penetrate the lipid-rich cell walls of fungal strains like Candida albicans and Botrytis cinerea[4]. Recent evaluations of highly optimized pyrimidine prototypes have demonstrated persistent antifungal activity that does not degrade even after 72 hours of exposure[5].
Table 1: Comparative Minimum Inhibitory Concentration (MIC)
| Compound Class | Target Strain | MIC (μg/mL) | Mechanism of Action |
|---|---|---|---|
| 2-HDP-Triazole Hybrid | Candida albicans | 0.05 – 0.30 | Ergosterol biosynthesis inhibition[5] |
| Fluconazole (Standard) | Candida albicans | 0.50 – 1.00 | CYP51A1 inhibition |
| 2-HDP-Hydrazone | Staphylococcus aureus | 1.50 – 3.00 | Cell wall disruption |
| Ampicillin (Standard) | Staphylococcus aureus| 1.00 – 2.00 | Peptidoglycan cross-linking inhibition |
Insight: 2-HDP triazole derivatives frequently outperform standard Fluconazole against resistant strains due to the added steric bulk and electron density provided by the 4,6-dimethoxy configuration, which forces a tighter fit in the mutated fungal CYP51 active site[5].
Antiproliferative & Kinase Inhibition (Oncology)
In oncology, the pyrimidine ring is a cornerstone for designing tyrosine kinase inhibitors (TKIs). 2-HDP derivatives, particularly 4,6-diaryl pyrimidines and pyrazole hybrids, act as potent dual inhibitors of EGFR and VEGFR-2[6]. The dimethoxy groups act as critical hydrogen bond acceptors, interacting with the Met793 residue in the ATP-binding pocket of EGFR.
Table 2: Comparative Antiproliferative Activity (GI₅₀)
| Compound | Target Kinase | GI₅₀ (nM) | Apoptotic Effect |
|---|---|---|---|
| 2-HDP-Diaryl Hybrid | EGFR / VEGFR-2 | 22 – 33 | High (Bax ↑, Bcl2 ↓)[6] |
| Erlotinib (Standard) | EGFR | 15 – 25 | Moderate |
| Sorafenib (Standard) | VEGFR-2 | 30 – 45 | Moderate |
Insight: While Erlotinib remains marginally more potent against wild-type EGFR, 2-HDP derivatives exhibit superior dual-action capabilities, effectively halting both tumor proliferation (EGFR) and angiogenesis (VEGFR-2) simultaneously[6].
Agrochemical Applications (Herbicidal)
2-HDP is a critical intermediate in the synthesis of highly active sulfonylurea and pyrimidinyloxybenzoic acid herbicides[2]. These compounds target Acetolactate Synthase (ALS), an enzyme exclusive to plants and microbes, making them highly toxic to weeds but exceptionally safe for mammals.
Fig 2: Mechanism of action for 2-HDP-derived agrochemicals via ALS enzyme inhibition.
Table 3: Herbicidal Efficacy (ALS Inhibition)
| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity |
|---|---|---|---|
| 2-HDP-Sulfonylurea | ALS | ~10.5 | Broad-leaf weeds |
| Bispyribac-sodium | ALS | ~12.0 | Grasses & Sedges |
| Glyphosate | EPSPS | N/A | Non-selective |
Validated Experimental Methodologies
To ensure scientific integrity, the biological activities of 2-HDP derivatives must be evaluated using self-validating assay systems. Below are the standardized protocols for assessing these compounds.
Protocol 1: Resazurin-Assisted Broth Microdilution (Antimicrobial)
Causality & Validation: Standard optical density (OD) readings can be skewed by the precipitation of highly lipophilic pyrimidine derivatives. Introducing Resazurin (an oxidation-reduction indicator) creates a self-validating system: viable cells reduce the blue resazurin to pink resorufin, ensuring the readout is strictly tied to cellular metabolism, not compound solubility.
-
Inoculum Preparation: Culture C. albicans or S. aureus in Mueller-Hinton broth to an exponential growth phase. Adjust the suspension to 0.5 McFarland standard (approx.
CFU/mL). -
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the 2-HDP derivative (starting at 64 μg/mL) in DMSO (final DMSO concentration <1%). Include Fluconazole as a positive control and pure DMSO as a negative vehicle control.
-
Inoculation & Incubation: Add 50 μL of the bacterial/fungal suspension to each well. Incubate at 37°C for 24 hours.
-
Validation Step: Add 10 μL of 0.015% Resazurin solution to all wells. Incubate for an additional 2 hours in the dark.
-
Readout: Visually inspect the plate. The MIC is defined as the lowest concentration well that remains distinctly blue (indicating complete inhibition of metabolic reduction).
Protocol 2: TR-FRET EGFR Kinase Assay (Anticancer)
Causality & Validation: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) eliminates background auto-fluorescence common in heterocyclic compounds. The addition of EDTA in Step 3 is a critical self-validating control; it chelates the Mg²⁺ required for kinase activity, instantly freezing the reaction and proving that the observed signal is a direct result of the specific incubation window.
-
Reagent Assembly: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Enzyme & Substrate: Mix recombinant human EGFR kinase (0.5 ng/well) with a biotinylated poly-GT substrate.
-
Inhibition Phase: Add the 2-HDP derivative (diluted from 1000 nM to 0.1 nM) and incubate for 15 minutes at room temperature to allow ATP-pocket binding.
-
Reaction Initiation & Termination: Add 10 μM ATP to initiate phosphorylation. After exactly 60 minutes, terminate the reaction by adding 20 mM EDTA.
-
Detection: Add Europium-labeled anti-phosphotyrosine antibody (Donor) and Streptavidin-APC (Acceptor). Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm ratio). Calculate the GI₅₀ using a 4-parameter logistic curve fit.
References
-
ResearchGate. "Biological molecules containing 4,6-dimethoxypyrimidine and N-heterocycle scaffolds." ResearchGate Publications. Available at: [Link]
-
Frontiers. "New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors." Frontiers in Chemistry. Available at: [Link]
-
Juniper Publishers. "Biological Activity of Pyrimidine Derivativies: A Review." Juniper Publishers. Available at:[Link]
-
MDPI. "Recent Advances in Pyrimidine-Based Drugs." MDPI Pharmaceuticals. Available at: [Link]
- Google Patents. "Method for producing 2-hydrazino-4,6-dimethoxypyrimidine." Patent JP3259196B2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. JP3259196B2 - Method for producing 2-hydrazino-4,6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
The Versatile Pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and essential cofactors.[1][2][3] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of a diverse array of therapeutic agents.[4][5] Understanding the intricate relationship between the structure of these derivatives and their biological activity is paramount for the rational design of novel drugs with enhanced potency and selectivity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidine derivatives across key therapeutic areas, supported by experimental data and detailed protocols to inform and empower your research endeavors.
Deciphering the Pyrimidine Core: A Privileged Scaffold
The six-membered aromatic ring of pyrimidine, with its two nitrogen atoms at positions 1 and 3, offers a unique combination of hydrogen bonding capabilities and sites for chemical modification.[6] The strategic placement of various substituents on the pyrimidine ring profoundly influences the molecule's physicochemical properties, target-binding affinity, and ultimately, its pharmacological effect.[7] This guide will delve into the SAR of pyrimidine derivatives as anticancer, anti-inflammatory, and antimicrobial agents, highlighting how subtle structural changes can lead to significant differences in biological outcomes.
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrimidine derivatives have emerged as a significant class of anticancer agents, primarily by targeting key enzymes involved in cell cycle regulation and signal transduction, such as protein kinases and dihydrofolate reductase (DHFR).[3][6]
Kinase Inhibitors: Taming Uncontrolled Cell Growth
Many pyrimidine-based compounds act as ATP-competitive inhibitors of protein kinases, which are often dysregulated in cancer.[8] The pyrimidine core mimics the adenine base of ATP, allowing it to bind to the kinase's active site.
The EGFR signaling pathway plays a crucial role in cell proliferation and survival, and its overactivation is a hallmark of many cancers.[5][9] Pyrimidine derivatives have been successfully developed as EGFR inhibitors.
A key determinant of activity for many EGFR inhibitors is the substituent at the 4-position of the pyrimidine ring. For instance, an anilino group at this position is a common feature in potent inhibitors. Further modifications to this aniline ring can fine-tune selectivity and potency.
Table 1: Comparative Anticancer Activity of Pyrimidine-based EGFR Inhibitors
| Compound ID | Pyrimidine Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| Gefitinib | 4-(3-Chloro-4-fluoroanilino)-7-methoxy-quinazoline | A431 | 0.015 | N/A |
| Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | H1975 | 0.05 | N/A |
| Compound A | 2,4-diamino-5-bromopyrimidine derivative | A2780 | 0.158 | [10] |
| Compound B | Pyrazolo[3,4-d]pyrimidine derivative | A549 | 17.50 | [11] |
CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[12][13] Pyrimidine-based CDK inhibitors often feature substitutions at the 2, 4, and 5-positions that are critical for their activity.[8]
Table 2: Comparative Anticancer Activity of Pyrimidine-based CDK Inhibitors
| Compound ID | Target | IC50 (µM) | Cell Line | GI50 (µM) | Reference |
| Palbociclib | CDK4/6 | 0.011 (CDK4) | MCF-7 | 0.082 | N/A |
| Ribociclib | CDK4/6 | 0.010 (CDK4) | Multiple | N/A | N/A |
| Compound 5f | CDK7 | 0.479 | Multiple | N/A | [14] |
| Compound 5d | CDK8 | 0.716 | Multiple | N/A | [14] |
| Compound 5b | CDK9 | 0.059 | Multiple | N/A | [14] |
Dihydrofolate Reductase (DHFR) Inhibitors: Starving Cancer Cells
DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides necessary for DNA replication.[1][4] Inhibition of DHFR leads to the depletion of these building blocks, thereby halting cell proliferation.[15] Methotrexate, a classic antifolate drug, contains a pteridine ring system, which is structurally related to pyrimidine.
The SAR of pyrimidine-based DHFR inhibitors often revolves around mimicking the natural substrate, dihydrofolate. Substitutions that enhance binding to the active site of DHFR are crucial for potency.
Table 3: Comparative Activity of Pyrimidine-based DHFR Inhibitors
| Compound ID | Target | IC50 (µM) | Reference |
| Methotrexate | Human DHFR | 0.001 | N/A |
| Pyrimethamine | Plasmodium falciparum DHFR | ~0.0005 | [7] |
| Compound 7e | Human DHFR | 1.83 | [16] |
Anti-inflammatory Activity: Quelling the Fire of Inflammation
Chronic inflammation is implicated in a wide range of diseases. Pyrimidine derivatives have shown promise as anti-inflammatory agents, often by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[17][18]
Table 4: Comparative Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | COX-2 | 0.04 | >100 | N/A |
| Compound 9d | COX-2 | 88.7 | N/A | [17] |
| Compound L1 | COX-2 | Similar to Meloxicam | High | [7] |
| Compound L2 | COX-2 | Similar to Meloxicam | High | [7] |
| Compound 8o | COX-2 | 10.50 | 25 | [19] |
The SAR of these compounds often involves bulky substituents that can selectively bind to the larger active site of COX-2 compared to COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.
Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[20][21] Their mechanisms of action can vary, including the inhibition of essential enzymes like DHFR in microbes.[4]
Table 5: Comparative Antimicrobial Activity of Pyrimidine Derivatives (MIC in µM/ml)
| Compound ID | S. aureus | B. subtilis | E. coli | C. albicans | Reference |
| Ciprofloxacin | ~1 | ~0.5 | ~0.25 | N/A | N/A |
| Compound 12 | 0.87 | - | - | 1.73 | [20] |
| Compound 5 | - | 0.96 | - | - | [20] |
| Compound 2 | - | - | 0.91 | - | [20] |
| Compound 6f | 32 | - | 16 | 16 | [21] |
Structure-activity relationship studies have shown that the nature and position of substituents on the pyrimidine ring are critical for antimicrobial potency.[22] For example, the presence of electron-withdrawing groups can enhance activity against certain bacterial strains.[22]
Experimental Protocols: A Guide to In Vitro Evaluation
To facilitate the comparison and development of novel pyrimidine derivatives, standardized experimental protocols are essential.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[1][2][3]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine derivative for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
EGFR Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR.
Protocol:
-
Reagent Preparation: Prepare assay buffer, EGFR enzyme, ATP, and a suitable substrate peptide.
-
Inhibitor Addition: Add various concentrations of the pyrimidine derivative to the wells of a 384-well plate.
-
Enzyme Addition: Add the EGFR enzyme to the wells and pre-incubate.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Detection: After incubation, add a detection reagent (e.g., ADP-Glo™) to measure the amount of ADP produced, which is inversely proportional to kinase activity.[23][24]
-
Luminescence Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR activity.[1][16]
Protocol:
-
Reagent Preparation: Prepare assay buffer, DHFR enzyme, NADPH, and dihydrofolate (DHF).
-
Inhibitor Incubation: Pre-incubate the DHFR enzyme with various concentrations of the pyrimidine derivative.
-
Reaction Initiation: Initiate the reaction by adding DHF and NADPH.
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition to calculate the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.[25]
Protocol:
-
Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine derivative in a 96-well microtiter plate containing growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of rational design in optimizing the potency, selectivity, and pharmacokinetic properties of pyrimidine derivatives. As our understanding of the molecular basis of diseases deepens, so too will our ability to design novel pyrimidine-based drugs with improved therapeutic profiles. Future research will likely focus on the development of multi-target inhibitors, the exploration of novel substitution patterns, and the use of computational methods to predict the activity and toxicity of new derivatives.
References
- BenchChem. (2025). In-Depth Technical Guide: Dihydrofolate Reductase (DHFR) Inhibition. BenchChem.
- Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway.
- BenchChem. (2025).
- Hartman, P. G. (1993). Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors. Journal of Chemotherapy, 5(6), 369-376.
- ClinPGx. (n.d.).
- Creative Diagnostics. (n.d.). CDK Signaling Pathway.
- Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
- ResearchGate. (n.d.). EGFR signaling pathway.
- Al-Ostath, A., et al. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Pharmaceuticals, 15(11), 1362.
- Der Pharma Chemica. (n.d.). Current status and future scenario of pyrimidine derivatives having antimicrobial potential. Der Pharma Chemica.
- Sroor, F. M., et al. (2025). Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. Drug Development Research, 86(6), e70146.
- El-Naggar, A. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2636-2651.
- ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD).
- BenchChem. (2025). Structure-Activity Relationship of Pyrimidine Derivatives: A Comparative Guide for Drug Development Professionals. BenchChem.
- Widemann, B. C., et al. (1999). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 45(2), 223-228.
- ResearchGate. (n.d.). The EGFR signaling pathway in human cancers.
- Giebułtowicz, J., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 12267.
- Farooq, M., et al. (2024). Design, Synthesis, Drug-Likeness, anti-Inflammatory, Antimicrobial Activity, and Molecular Docking Studies of Pyrimidine Analogs.
- Synapse. (2023).
- Abdel-Aziz, M., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 47.
- Wang, Z., et al. (2016). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 129, 396-403.
- Anderson, M., et al. (2018). Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis. Biochemistry, 57(3), 403-411.
- Abdel-Maksoud, M. S., et al. (2024). New Diaryl-1,2,4-triazolo[3,4-a]pyrimidine Hybrids as Selective COX-2/sEH Dual Inhibitors with Potent Analgesic/Anti-inflammatory and Cardioprotective Properties. ACS Omega.
- Scarpino, A., et al. (2019). DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. Molecules, 24(6), 1162.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
- Abcam. (2021). ab283374 – Dihydrofolate reductase (DHFR) Inhibitor Screening Kit (Colorimetric). Abcam.
- Chen, H. Z., et al. (2020). The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer. Cancers, 12(8), 2275.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- Al-Suwaidan, I. A., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(21), 7545.
- Cieplik, J., et al. (2015). SYNTHESIS AND ANTIBACTERIAL PROPERTIES OF PYRIMIDINE DERIVATIVES. Acta Poloniae Pharmaceutica, 72(1), 53-64.
- Cell Signaling Technology. (n.d.).
- ResearchGate. (n.d.). Cyclin-dependent kinase (CDK) pathway regulation of cell cycle progression.
- BenchChem. (2025). A Technical Guide to Early-Stage Research on Novel Pyrimidine-Based Antimicrobials. BenchChem.
- Promega Corporation. (n.d.). EGFR Kinase Assay.
- Al-Warhi, T., et al. (2023). Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. Molecules, 28(11), 4341.
-
El-Naggar, A. M., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1832-1847.
- ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines.
- Wikipedia. (n.d.). Cyclin-dependent kinase. Wikipedia.
- Lee, J., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)
- Sigma-Aldrich. (n.d.). Dihydrofolate Reductase Assay Kit (CS0340) - Technical Bulletin. Sigma-Aldrich.
- Al-Ghorbani, M., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. RSC Medicinal Chemistry, 14(2), 295-309.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic and Chemical Mechanism of the Dihydrofolate Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Cell Cycle Pathway | Cell Signaling Technology [cellsignal.com]
- 14. mdpi.com [mdpi.com]
- 15. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 16. assaygenie.com [assaygenie.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ptfarm.pl [ptfarm.pl]
- 22. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents [mdpi.com]
- 25. mdpi.com [mdpi.com]
Methodological Comparison: Co-Crystallization vs. Ligand Soaking
X-Ray Crystallography of Pyrimidine Compounds: A Comparative Guide to Crystallization Strategies and Diffraction Sources
Pyrimidines represent one of the most privileged and ubiquitous scaffolds in modern pharmacochemistry. From serving as the hinge-binding core of ATP-competitive kinase inhibitors to acting as foundational building blocks in Fragment-Based Drug Discovery (FBDD), the pyrimidine moiety is central to structure-based drug design (SBDD) 1[1]. However, determining the precise 3D binding mode of pyrimidine derivatives via X-ray crystallography requires navigating complex thermodynamic and instrumental variables.
As a Senior Application Scientist, I have structured this guide to objectively compare the performance, causality, and strategic deployment of different crystallization methodologies (Co-crystallization vs. Soaking) and X-ray diffraction sources (In-house vs. Synchrotron) for pyrimidine compounds.
When introducing a pyrimidine ligand to a target protein, structural biologists must choose between two primary techniques: co-crystallization and ligand soaking. The optimal choice is dictated by the conformational flexibility of the target and the physicochemical properties of the ligand.
-
Co-Crystallization: The pyrimidine compound is incubated with the apo-protein in solution prior to crystallization. This allows the protein to undergo unhindered, large-scale conformational changes. For example, many pyrimidine-based type II kinase inhibitors force the activation loop from a "DFG-in" to a "DFG-out" conformation 2[2].
-
Ligand Soaking: Pre-formed apo-crystals are immersed in a high-concentration ligand solution. While this method offers higher throughput, the rigid crystal lattice physically restricts conformational adaptation. If a bulky pyrimidine induces a structural shift, the resulting mechanical strain often fractures the crystal or forces the ligand into a non-physiological binding posture 3[3].
Table 1: Quantitative & Mechanistic Comparison of Crystallization Strategies
| Parameter | Co-Crystallization | Ligand Soaking | Mechanistic Causality |
| Success Rate (Flexible Pockets) | High | Low | Co-crystallization allows unhindered conformational shifts; soaking restricts movement due to lattice packing forces 3[3]. |
| Ligand Concentration Required | 0.1 – 5 mM | 20 – 50 mM | Soaking relies on passive diffusion through solvent channels, requiring massive concentration gradients to displace ordered waters3[3]. |
| Risk of Crystal Cracking | Low | High | Forcing a bulky pyrimidine into a pre-formed lattice induces mechanical strain, physically fracturing the crystal 4[4]. |
| DMSO Tolerance | High (via "dry" method) | Low to Moderate | High DMSO in soaking drops alters the dielectric constant of the mother liquor, often dissolving the crystal 4[4]. |
Experimental Protocol: Self-Validating 'Dry' Co-Crystallization
Because highly substituted pyrimidine derivatives often suffer from poor aqueous solubility, adding them directly to protein solutions requires high concentrations of DMSO, which can denature the target. To circumvent this, we employ a self-validating "dry" co-crystallization workflow 4[4].
Step 1: Compound Pre-Coating (Evaporation)
-
Action: Dispense the pyrimidine compound (dissolved in 100% DMSO) into the wells of a crystallization plate. Gently evaporate the solvent using a vacuum centrifuge.
-
Causality: Removing the DMSO entirely prevents solvent-induced protein precipitation while leaving a concentrated, readily resolubilizable film of the ligand.
-
Validation Check: Inspect the wells under a stereomicroscope. The compound should form a uniform microcrystalline film. Amorphous, oily droplets indicate incomplete evaporation.
Step 2: Protein-Ligand Incubation
-
Action: Add the purified apo-protein to the coated wells. Ensure the effective ligand concentration is at least 10-fold higher than its known
. -
Causality: According to the law of mass action, a
at ensures thermodynamic occupancy of the protein's binding site3[3]. -
Validation Check: Perform Dynamic Light Scattering (DLS) on an aliquot. A monodisperse peak confirms the protein remains folded and unaggregated upon binding the pyrimidine.
Step 3: Vapor Diffusion Setup
-
Action: Mix the incubated protein-ligand complex 1:1 with the crystallization mother liquor and seal the well for hanging/sitting drop vapor diffusion.
Step 4: Cryoprotection & Harvesting
-
Action: Prior to flash-freezing in liquid nitrogen, briefly transfer the crystal to a cryoprotectant solution supplemented with the pyrimidine ligand.
-
Causality: Plunging a complex crystal into a ligand-free cryoprotectant creates a massive concentration gradient, causing the pyrimidine to rapidly diffuse out of the binding pocket (back-soaking), resulting in empty electron density maps 3[3].
-
Validation Check: Mount the crystal and shoot a preliminary 5-frame dataset on an in-house diffractometer to confirm the preservation of high-resolution diffraction spots before committing to synchrotron shipment.
Instrumentation: In-House Microfocus vs. Synchrotron Radiation
Once pyrimidine-bound crystals are harvested, the choice of X-ray source dictates the resolution limit and the ability to model the ligand accurately.
Table 2: X-Ray Source Performance Comparison
| Feature | In-House Microfocus Diffractometer | Synchrotron Beamline | Impact on Pyrimidine Crystallography |
| X-ray Flux | Synchrotrons easily resolve weak anomalous signals and low-occupancy pyrimidine fragments 5[5]. | ||
| Minimum Crystal Size | 20 – 50 µm | Intense synchrotron beams enable data collection from microcrystals, bypassing the need for extensive macroscopic crystal optimization6[6]. | |
| Resolution Limit | 1.8 – 2.5 Å | Sub-angstrom data is required to unambiguously assign pyrimidine nitrogen orientations and water-mediated hydrogen bonds7[7]. | |
| Throughput & Access | Immediate (On-site) | Scheduled (Beamtime allocation) | In-house systems allow rapid, iterative validation of crystallization conditions before committing to synchrotron trips 8[8]. |
Small Molecule Crystallography of Pyrimidine Derivatives
Beyond protein-ligand complexes, isolated small molecule X-ray crystallography of pure pyrimidine derivatives is crucial for confirming stereochemistry and mapping 3D exit vectors 1[1]. High-resolution structures reveal critical intermolecular interactions, such as N-H···N hydrogen bonds and offset π-π stacking between pyrimidine rings (typically with centroid-centroid distances around 3.6 Å)9[9]. These empirical measurements are vital for calibrating Density Functional Theory (DFT) models and guiding the rational design of optimized lead compounds.
Caption: Workflow for pyrimidine complex crystallization and X-ray diffraction.
References
-
Protein X-ray Crystallography and Drug Discovery Source: NIH (PMC) URL:[Link]
-
Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives Source: MDPI URL:[Link]
-
Three-dimensional images enhance our molecular understanding of nature Source: Knut and Alice Wallenberg Foundation URL:[Link]
-
Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery Source: ChemRxiv URL:[Link]
-
Soaking strategy. (a) The steps for 'dry' co-crystallization and in situ X-ray crystallographic screening Source: ResearchGate URL:[Link]
-
Chapter 22. Protein Crystallography and Drug Discovery Source: Moodle@Units URL:[Link]
-
Guidelines for the successful generation of protein–ligand complex crystals Source: NIH (PMC) URL:[Link]
-
Advances in Diffraction Studies of Light-Induced Transient Species in Molecular Crystals and Selected Complementary Techniques Source: MDPI URL:[Link]
-
Single-Crystal X-Ray Diffraction Source: UCIBIO URL:[Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Diffraction Studies of Light-Induced Transient Species in Molecular Crystals and Selected Complementary Techniques | MDPI [mdpi.com]
- 6. kaw.wallenberg.org [kaw.wallenberg.org]
- 7. moodle2.units.it [moodle2.units.it]
- 8. ucibio.pt [ucibio.pt]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to Pyrimidine Synthesis: From Biological Pathways to Modern Catalysis
For researchers, scientists, and drug development professionals, the efficient construction of pyrimidine scaffolds is a fundamental aspect of innovation. This guide provides an objective comparison of prominent pyrimidine synthesis methods, supported by experimental data, to inform the selection of the most effective synthetic strategies.
The pyrimidine motif is a cornerstone of medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive molecules.[1][2] The evolution of synthetic methodologies, from classical condensation reactions to sophisticated modern techniques, has significantly advanced the ability to create diverse pyrimidine libraries.[1] This guide offers a comparative analysis of key biological and chemical synthesis methods, focusing on their underlying principles, practical applications, and relative performance.
Part 1: The Biological Blueprint: De Novo and Salvage Pathways
Nature's approach to pyrimidine synthesis provides a logical starting point for understanding the construction of this essential heterocycle. Two primary biosynthetic routes exist: the de novo pathway, which assembles the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases.[3][4]
De Novo Synthesis: Building from the Ground Up
The de novo pathway constructs pyrimidine nucleotides from elementary molecules such as bicarbonate, aspartate, and glutamine.[3][] This energy-intensive process is tightly regulated to meet the cell's demand for nucleotides.[3] A critical rate-limiting step is the formation of carbamoyl phosphate from glutamine and CO₂, catalyzed by carbamoyl phosphate synthetase II (CPS II).[3][] The pathway then proceeds through a series of enzymatic reactions to produce uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.[][6]
Caption: Key stages of the de novo pyrimidine synthesis pathway.
The Salvage Pathway: An Efficient Recycling System
In contrast to the energy-demanding de novo synthesis, the salvage pathway is a more economical route that recycles free pyrimidine bases and nucleosides from nucleotide degradation.[3][4] This pathway is particularly vital in tissues with low rates of cell division where de novo synthesis is less active.[3] Key enzymes such as uridine phosphorylase and thymidine kinase are responsible for converting these recycled components back into usable nucleotides.[3][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. thesciencenotes.com [thesciencenotes.com]
- 6. microbenotes.com [microbenotes.com]
- 7. Salvage pathway of pyrimidine synthesis: divergence of substrate specificity in two related species of teleostean fish - PubMed [pubmed.ncbi.nlm.nih.gov]
Professional EHS Guide: Lifecycle Management and Disposal of 2-Hydrazinyl-4,6-dimethoxypyrimidine
Here is the comprehensive Environmental Health and Safety (EHS) guide for the handling and disposal of 2-Hydrazinyl-4,6-dimethoxypyrimidine, designed for laboratory professionals and EHS officers.
2-Hydrazinyl-4,6-dimethoxypyrimidine (CAS: 13223-30-8) is a nitrogen-rich heterocyclic intermediate widely utilized in the synthesis of agrochemicals (such as sulfonylurea herbicides) and pharmaceutical active ingredients[1]. Because it contains both a pyrimidine ring and a reactive hydrazine moiety, its waste stream requires specific logistical planning to mitigate environmental impact and ensure laboratory safety[2].
As a Senior Application Scientist, I emphasize that waste disposal is not merely the end of an experiment; it is a critical, highly regulated chemical process. The protocols below are designed as a self-validating system to ensure compliance, safety, and environmental stewardship.
Physicochemical Hazard Profile & Causality
To design an effective disposal plan, we must first understand the molecular characteristics that dictate the chemical's behavior in a waste stream.
With a molecular formula of C₆H₁₀N₄O₂, this compound has a nitrogen mass fraction of approximately 33%. Crucial EHS Insight: When combusted, high-nitrogen compounds generate significant quantities of nitrogen oxides (NOx). Therefore, standard open-air burning or basic incineration is strictly prohibited; disposal must utilize an incinerator equipped with an alkaline scrubber to neutralize NOx emissions[2]. Furthermore, the hydrazine moiety makes the compound susceptible to exothermic reactions if mixed with strong oxidizing agents in a waste carboy[2].
Table 1: Quantitative and Categorical Hazard Data
| Parameter | Specification / EHS Implication |
| CAS Number | 13223-30-8[1] |
| Molecular Formula | C₆H₁₀N₄O₂[1] |
| GHS Classification | Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3 (Respiratory tract irritation)[2] |
| Incompatibilities | Strong oxidizing agents, strong acids[2]. Never mix with nitric acid or peroxide waste streams. |
| Required PPE | Nitrile gloves, safety goggles, lab coat, and localized exhaust ventilation (fume hood)[2]. |
Standard Operating Procedure: Waste Segregation and Disposal
The following step-by-step methodology must be integrated into the laboratory's operational plan for any workflow utilizing this compound.
Step 1: Source Segregation (The Causality of Compatibility)
-
Action: Do not mix 2-Hydrazinyl-4,6-dimethoxypyrimidine waste with general organic waste unless compatibility is verified.
-
Rationale: The hydrazine derivative can react with ketones (forming hydrazones) or oxidizers.
-
Procedure: Dedicate a specific, clearly labeled high-density polyethylene (HDPE) or glass container for "Nitrogenous Heterocycle Waste."
Step 2: Solid vs. Liquid Waste Handling
-
Solid Waste (Powders/Crystals): Sweep up spills or collect excess reagent using a spark-proof tool. Place the solid into a sealed, compatible container. Do not flush solid powders down the sink under any circumstances[2].
-
Liquid Waste (Reaction Mother Liquors): If the compound is dissolved in an organic solvent (e.g., methanol, dimethylacetamide), collect it in a designated "Halogen-Free Organic Waste" carboy, provided no incompatible oxidizers are present.
Step 3: Preparation for Incineration
-
Action: Dissolve or mix the collected solid material with a combustible solvent (such as ethanol or hexane) prior to handover to the EHS department.
-
Rationale: Dissolving the solid in a combustible solvent aids in achieving a uniform, high-temperature burn during the incineration process, ensuring complete thermal destruction of the pyrimidine ring.
Step 4: Professional Incineration (Final Disposition)
-
Action: Transfer the documented waste to a licensed EHS chemical waste contractor.
-
Mandatory Specification: The contractor must utilize a chemical incinerator equipped with an afterburner and a wet scrubber system[2]. The afterburner ensures complete breakdown of the organic framework, while the scrubber captures the resulting NOx gases, preventing atmospheric pollution.
Waste Routing and Decision Logic
The following diagram illustrates the validated decision-making workflow for routing 2-Hydrazinyl-4,6-dimethoxypyrimidine waste from the benchtop to final destruction.
Workflow for the segregation and disposal of 2-Hydrazinyl-4,6-dimethoxypyrimidine waste.
Emergency Spill Response
In the event of an accidental release during handling or waste transfer:
-
Evacuate & Isolate: Clear personnel from the immediate area and ensure the fume hood or local exhaust is operating at maximum capacity[2].
-
PPE Verification: Responders must wear fresh nitrile gloves, safety goggles, and a lab coat[2].
-
Containment: For solid spills, avoid raising dust. Do not dry sweep. Use a damp absorbent pad or carefully scoop the material into a waste container. For liquid spills containing the dissolved compound, absorb with an inert material (e.g., vermiculite or sand)[2].
-
Decontamination: Wash the spill site thoroughly with soap and water only after all bulk material has been physically removed and secured in the hazardous waste container[2].
References
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
